5-Bromo-3-(bromomethyl)-2-chlorothiophene
Description
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Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLERACBBNACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CBr)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717910 | |
| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185727-35-8 | |
| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-3-(bromomethyl)-2-chlorothiophene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectroscopic Landscape of a Novel Thiophene Derivative
In the realm of medicinal chemistry and materials science, halogenated thiophenes serve as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them invaluable building blocks for a myriad of applications. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-3-(bromomethyl)-2-chlorothiophene . As of the latest literature review, comprehensive experimental spectroscopic data for this compound has not been published. This guide, therefore, adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopic analysis and drawing upon empirical data from structurally analogous compounds, we will construct a robust, predicted spectroscopic profile for this molecule. This document is designed not merely to present data but to explain the underlying scientific rationale, thereby empowering researchers to confidently identify and characterize this and similar complex thiophene derivatives.
Our narrative is built on the core tenets of scientific integrity. Every prediction is grounded in verifiable data from related structures and fundamental theory. The methodologies described are self-validating, providing a clear framework for experimental replication and verification.
Molecular Structure and Predicted Spectroscopic Overview
The logical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The substituents on the thiophene ring—a bromine atom at position 5, a chlorine atom at position 2, and a bromomethyl group at position 3—each exert distinct electronic and steric influences that will manifest uniquely in its spectra.
Caption: Molecular structure of 5-Bromo-3-(bromomethyl)-2-chlorothiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, we anticipate distinct signals for the single aromatic proton and the methylene protons of the bromomethyl group.
Causality in Experimental Design for Thiophene NMR
When preparing to acquire an NMR spectrum for a novel halogenated thiophene, the choice of solvent and instrument parameters is critical.
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm. For compounds with potential reactivity, or for variable temperature studies, more inert solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be considered.
-
Field Strength: A high-field spectrometer (≥400 MHz for ¹H) is recommended. The increased spectral dispersion at higher fields is crucial for resolving potentially complex splitting patterns and accurately determining coupling constants, especially the small long-range couplings characteristic of thiophene rings.
-
¹³C NMR Considerations: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would be instrumental in definitively assigning the bromomethyl carbon.
Predictive ¹H NMR Spectroscopy
Our prediction is based on the additive effects of the substituents on the thiophene ring. We will analyze the known data for key structural fragments.
| Compound | H4 Chemical Shift (ppm) | H5 Chemical Shift (ppm) |
| 2-Chlorothiophene | ~6.98 (dd) | ~7.23 (dd) |
| 3-Bromothiophene | ~7.02 (dd) | ~7.25 (dd) |
| 5-Bromo-2-chlorothiophene | ~6.85 (s) | N/A |
The sole aromatic proton in our target molecule is at the C4 position. It is flanked by the C3-bromomethyl and C5-bromo substituents. The electron-withdrawing nature of the halogens and the bromomethyl group will deshield this proton, shifting it downfield. In 5-bromo-2-chlorothiophene, the C4 proton appears around 6.85 ppm. The addition of the electron-withdrawing bromomethyl group at C3 is expected to shift this proton further downfield.
The methylene protons of the bromomethyl group are adjacent to an sp²-hybridized carbon and a bromine atom, both of which are deshielding. We would expect this signal to appear in the range of 4.5 - 5.0 ppm.
Table 1: Predicted ¹H NMR Data for 5-Bromo-3-(bromomethyl)-2-chlorothiophene (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H4 | 7.0 - 7.2 | Singlet (s) | N/A | The single aromatic proton will be deshielded by adjacent halogens and the bromomethyl group. No adjacent protons to couple with. |
| -CH₂Br | 4.6 - 4.8 | Singlet (s) | N/A | Deshielded by the adjacent aromatic ring and the bromine atom. No adjacent protons to couple with. |
Predictive ¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the thiophene ring are highly sensitive to the electronic effects of the substituents.[1] Halogens exert a complex influence, with their electronegativity causing a downfield shift on the directly attached carbon (the alpha-effect), but their overall effect on other carbons can be shielding or deshielding.[2][3]
Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-(bromomethyl)-2-chlorothiophene (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 128 - 132 | Attached to chlorine; significant downfield shift due to electronegativity. |
| C3 | 135 - 140 | Attached to the bromomethyl group and adjacent to the chlorine-bearing carbon. Expected to be significantly downfield. |
| C4 | 125 - 128 | The only carbon bearing a hydrogen. Expected to be the most upfield of the ring carbons. |
| C5 | 115 - 120 | Attached to bromine. The "heavy atom effect" of bromine can lead to a more upfield shift compared to the chlorine-substituted carbon. |
| -CH₂Br | 25 - 30 | Typical range for a bromomethyl group attached to an aromatic ring. |
digraph "Predicted_NMR_Assignments" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];// Molecular structure C2 [label="C2-Cl\n(δC 128-132)", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C3 [label="C3-CH₂Br\n(δC 135-140)", pos="-1.2,0.5!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C4 [label="C4-H\n(δC 125-128)\n(δH 7.0-7.2)", pos="-1.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C5 [label="C5-Br\n(δC 115-120)", pos="0,-1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; S1 [label="S", pos="1,0!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; CH2 [label="-CH₂Br\n(δC 25-30)\n(δH 4.6-4.8)", pos="-2.5,1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"];
// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; S1 -- C2; C3 -- CH2 [style=dashed]; }digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];M [label="[C₅H₄Br₂ClS]⁺\nm/z ≈ 290", style=filled]; M_minus_Br [label="[C₅H₄BrClS]⁺\nm/z ≈ 211", style=filled]; M_minus_CH2Br [label="[C₄H₂BrClS]⁺\nm/z ≈ 178", style=filled];
M -> M_minus_Br [label="- •Br"]; M -> M_minus_CH2Br [label="- •CH₂Br"]; }
Caption: Predicted primary fragmentation pathways for 5-Bromo-3-(bromomethyl)-2-chlorothiophene in EI-MS.
Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet. GC-MS is preferable as it also confirms the purity of the sample.
-
Ionization: Use a standard EI source with an electron energy of 70 eV. This standard energy ensures that the fragmentation patterns are comparable to library data.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
Data Analysis:
-
Identify the molecular ion peak cluster [M]⁺.
-
Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence and number of bromine and chlorine atoms.
-
Propose structures for the major fragment ions based on logical bond cleavages.
-
If using HRMS, calculate the elemental composition for the molecular ion and key fragments to confirm their identities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Causality in Experimental Design for IR
-
Sampling Method: For a liquid or low-melting solid, the simplest method is to acquire the spectrum of a neat thin film between two salt (e.g., NaCl or KBr) plates. For solids, an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method, requiring minimal sample preparation.
-
Interpretation Focus: The key is to look for characteristic absorptions. While the "fingerprint region" (<1500 cm⁻¹) is complex, specific bands corresponding to C-H and C-X (X=halogen) bonds and aromatic ring vibrations are highly diagnostic.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3100 | C-H stretch (aromatic) | Characteristic for C-H bonds on sp²-hybridized carbons. Expected to be a weak band. |
| 1500 - 1550 | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations are typical in this region. |
| 1200 - 1250 | C-H in-plane bend | Aromatic C-H bending modes. |
| ~850 | C-H out-of-plane bend | The position is characteristic of the substitution pattern on the thiophene ring. |
| 600 - 800 | C-Cl stretch | Strong absorption typical for chloroalkanes and chloroaromatics. |
| 500 - 600 | C-Br stretch | Strong absorption for bromo-substituted compounds. |
Protocol for IR Data Acquisition (ATR Method)
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the compound onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Conclusion and Path Forward
This guide provides a comprehensive, predictive spectroscopic profile for 5-Bromo-3-(bromomethyl)-2-chlorothiophene based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis and characterization of this molecule. The ultimate validation of these predictions awaits empirical verification. It is our hope that this in-depth guide will not only facilitate the identification of this specific compound but also serve as a valuable educational tool for the spectroscopic analysis of complex heterocyclic systems.
References
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. Retrieved January 28, 2026, from [Link]
- Maruyama, M., & Honjo, T. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(12), 1832-1835.
- Partanen, O., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(3), 1235-1246.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 28, 2026, from [Link]
- IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 50-59.
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-2-chlorothiophene. Retrieved January 28, 2026, from [Link]
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The ¹³C NMR Fingerprint of the Thiophene Core
An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Thiophenes
For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design. Its unique electronic properties and reactivity make it a privileged structure in a vast array of applications. A fundamental understanding of its structural characteristics is paramount, and among the most powerful analytical tools for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
This guide provides a detailed exploration of the ¹³C NMR analysis of substituted thiophenes, moving beyond a simple recitation of data to explain the underlying principles that govern the observed spectral characteristics. As a self-validating system of analysis, the principles and protocols described herein are designed to ensure robust and reliable structural elucidation.
The thiophene ring is a five-membered aromatic heterocycle. The carbons are numbered starting from the sulfur atom, with C2 and C5 being equivalent (α-carbons) and C3 and C4 being equivalent (β-carbons) in the unsubstituted parent molecule.
The broad range of chemical shifts in ¹³C NMR spectroscopy provides a sensitive window into the electronic environment of each carbon atom.[1] For the parent thiophene molecule, the α- and β-carbons are readily distinguishable. In a typical deuterated chloroform (CDCl₃) solvent, the chemical shifts are observed at approximately:
-
C2 / C5 (α-carbons): ~125.6 ppm
-
C3 / C4 (β-carbons): ~127.4 ppm
These values serve as the essential baseline from which we can understand the electronic influence of substituents. The slight difference in shielding arises from the proximity of the α-carbons to the electronegative sulfur atom.
Decoding Substituent Effects on Chemical Shifts
The introduction of a substituent onto the thiophene ring breaks its symmetry and induces significant changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are the key to mapping the molecular structure. The effect is largely predictable and depends on the electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position on the ring.
The Causality of Substituent-Induced Shifts
Substituents alter the electron density at each carbon atom through a combination of inductive and resonance (mesomeric) effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are strongest at the carbon directly attached to the substituent (the ipso-carbon) and decay with distance.
-
Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. EDGs (e.g., -NH₂, -OR, -CH₃) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, EWGs (e.g., -NO₂, -CN, -C=O) decrease electron density, causing a downfield shift (deshielding).
The interplay of these effects results in a unique ¹³C NMR fingerprint for each substituted thiophene. It has been demonstrated that the chemical shifts of ring carbons in substituted thiophenes can be correlated linearly with those of corresponding carbons in other substituted aromatic systems.[2]
Data Presentation: ¹³C NMR Chemical Shifts of Monosubstituted Thiophenes
The following table summarizes typical ¹³C NMR chemical shifts (in ppm, relative to TMS) for various 2-substituted thiophenes in CDCl₃. These values illustrate the predictable patterns of shielding and deshielding.
| Substituent (at C2) | C2 (ipso) | C3 (ortho) | C4 (meta) | C5 (para) |
| -H (Parent) | 125.6 | 127.4 | 127.4 | 125.6 |
| -CHO | 144.1 | 136.4 | 128.5 | 134.7 |
| -COCH₃ | 144.5 | 133.9 | 128.2 | 132.5 |
| -COOH | 133.8 | 127.9 | 127.9 | 133.8 |
| -CN | 108.9 | 137.9 | 127.5 | 132.5 |
| -NO₂ | 151.7 | 127.9 | 128.2 | 133.5 |
| -CH₃ | 139.9 | 126.8 | 127.0 | 125.2 |
| -OCH₃ | 167.4 | 106.9 | 125.9 | 122.9 |
| -Cl | 127.1 | 126.9 | 127.4 | 124.6 |
| -Br | 112.9 | 130.3 | 128.1 | 126.5 |
| -I | 86.5 | 137.2 | 131.2 | 127.9 |
Note: Data compiled from various sources.[3][4] Exact values may vary slightly based on solvent and concentration.
Visualization: Substituent Influence on Electron Density
The following diagram illustrates the general electronic effects of electron-donating and electron-withdrawing groups on the carbon atoms of the thiophene ring.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Analyte: Accurately weigh 10-20 mg of the purified substituted thiophene. The required mass depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice due to its low cost and volatility. [3][5]For less soluble compounds, DMSO-d₆ or acetone-d₆ can be used.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. Its signal is defined as 0.0 ppm, providing a reliable calibration point. [1] * Final Volume: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (The Experiment):
-
Instrument Tuning: Before acquisition, the spectrometer must be tuned to the correct frequency for ¹³C in the specific probe and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Pulse Program: A standard inverse-gated proton decoupling sequence is typically used. This method provides a decoupled spectrum (one peak per carbon) while mitigating the variable signal enhancement from the Nuclear Overhauser Effect (NOE), which is crucial for comparing peak intensities.
-
Key Parameters:
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected signals (typically 0 to 200 ppm).
-
Acquisition Time: A longer acquisition time results in better resolution.
-
Relaxation Delay (D1): This is a critical parameter. A delay of 2-5 seconds is often sufficient to allow most carbon nuclei to relax, which is important for accurate integration, especially for quaternary carbons which have long relaxation times.
-
Number of Scans: The number of scans is increased until an adequate signal-to-noise ratio is achieved. This can range from hundreds to thousands of scans depending on the sample concentration.
-
-
-
Data Processing (The Interpretation):
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
-
Peak Assignment: The final, critical step involves assigning each peak to a specific carbon in the molecule. This is a deductive process using the principles of substituent effects, data from tables, and, if necessary, complementary data from proton-coupled spectra or advanced 2D NMR techniques like HSQC and HMBC. [6][7]
-
Conclusion
The ¹³C NMR analysis of substituted thiophenes is a robust and highly informative technique. By understanding the foundational chemical shifts of the parent ring and the predictable electronic effects of various substituents, researchers can confidently elucidate the structure of novel thiophene derivatives. A systematic approach, combining high-quality data acquisition with a logical interpretation of chemical shifts and coupling constants, provides a self-validating pathway to accurate structural assignment, accelerating research and development in medicine and materials science.
References
-
Coefficients of the contribution of substituents to the 13 C chemical shifts. ResearchGate. Available at: [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]
-
13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. Available at: [Link]
-
C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Supplementary Information for Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. The Royal Society of Chemistry. Available at: [Link]
-
Measurements of J(C,H)-couplings. University College London. Available at: [Link]
-
2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations. The Royal Society of Chemistry. Available at: [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Indian Academy of Sciences. Available at: [Link] -
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Heteronuclear coupling. University of Sheffield. Available at: [Link]
-
13C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. Available at: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. The Royal Society of Chemistry. Available at: [Link]
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]
-
Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available at: [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]
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Structural Determination of Functionalized Thiophene Derivatives: From Crystal Engineering to Refinement Strategies
Executive Summary
This technical guide addresses the specific crystallographic challenges associated with functionalized thiophene derivatives. Thiophenes are ubiquitous in two distinct high-value fields: organic electronics (where they serve as the backbone for conjugated polymers and oligomers like P3HT) and medicinal chemistry (where they act as bioisosteres for phenyl rings).[1]
For the structural scientist, these molecules present unique hurdles:
-
Rotational Disorder: The "Thiophene Flip" (180° rotational disorder) is a frequent refinement pitfall due to the similar electron density profiles of the sulfur atom and the C=C bond.
-
Weak Intermolecular Forces: The packing is often driven by subtle Sulfur-Sulfur (S···S) and C-H···S interactions, which are critical for charge transport but difficult to model without high-resolution data.
-
Solubility vs. Crystallinity: Functionalization with long alkyl chains (to improve solubility) often impedes the growth of diffraction-quality single crystals.
This guide provides a validated workflow for designing, growing, and refining these structures.
Section 1: Molecular Design & Crystal Engineering
The Thiophene Bioisostere in Drug Design
In medicinal chemistry, thiophene is often swapped for a benzene ring to alter metabolic stability or electronic properties without significantly changing steric bulk.
-
Electronic Modulation: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the pKa of adjacent amines and changes the electrostatic potential surface, potentially improving binding affinity in pockets where benzene fails.
-
Metabolic Hotspots: The sulfur atom is prone to oxidation (S-oxidation), and the 2- and 5-positions are metabolically active. Crystal structures are essential to verify if the thiophene orientation in the active site matches the intended design (e.g., avoiding steric clashes with the sulfur lone pairs).
Packing Motifs in Organic Electronics
For functionalized oligothiophenes (used in OFETs/OLEDs), the crystal lattice determines the charge transport mobility.[1]
-
Herringbone Packing: Common in unsubstituted thiophenes (edge-to-face interactions). This is often undesirable for charge transport as it limits orbital overlap.
-
-
Stacking: Functionalization (e.g., with alkyl chains or fused rings) is used to force molecules into co-facial -stacks, maximizing orbital overlap and carrier mobility.[1] -
S···S Interactions: These "chalcogen bonds" can lock planar conformations, reducing reorganization energy during charge transfer.
Section 2: Crystallization Strategies for "Greasy" Thiophenes
Thiophene derivatives, particularly those functionalized for electronics, often bear long alkyl chains (hexyl, octyl, dodecyl) to ensure solubility in organic solvents. These chains add entropic freedom that fights against orderly crystal lattice formation.
Solvent Selection Matrix
Standard recrystallization often yields amorphous powders for these derivatives. A polarity-matched diffusion strategy is required.
| Solvent System | Role | Application |
| Chlorobenzene / Methanol | High-boiling solvent / Anti-solvent | Ideal for larger oligothiophenes (3T, 4T, 6T) that require high temperatures to dissolve.[1] |
| Toluene / Acetonitrile | Aromatic stacking / Polar precipitant | Promotes |
| THF / Hexane | General solvent / Non-polar anti-solvent | Good for thiophene-based drug intermediates; rapid screening.[1] |
| Dichloromethane (DCM) | Avoid if possible | Highly volatile; evaporates too fast, causing twinning. Use only in sealed vapor diffusion chambers. |
Protocol: Vapor Diffusion for Alkylated Thiophenes
-
Step 1: Dissolve 5-10 mg of the derivative in the minimum amount of "Good Solvent" (e.g., Chlorobenzene) in a small vial (inner vial). Heat if necessary to ensure no seed nuclei remain.
-
Step 2: Place the open inner vial inside a larger jar (outer vessel) containing the "Anti-Solvent" (e.g., Methanol).[1]
-
Step 3: Cap the outer jar tightly.
-
Step 4: Critical Step: Place the setup in a vibration-free zone with stable temperature. For thiophenes, slower is better. If crystals form in <24 hours, they are likely twinned. Aim for 3-7 days.
Section 3: Data Collection & Refinement Strategies
The most distinct challenge in thiophene crystallography is the Orientational Disorder (Rotational Disorder).
The "Thiophene Flip"
Because the thiophene ring is a 5-membered ring where the S atom and the C=C bond have similar spatial requirements, the ring can orient in two positions rotated by ~180° about the C2-C5 axis.
-
Symptom: In the electron density map, the sulfur atom appears elongated or "cigar-shaped" (high anisotropic displacement parameters). The C3 and C4 carbons may also look smeared.
-
False Minima: If uncorrected, the refinement will settle into a local minimum with high R-factors (>7%) and residual electron density peaks ("ghost peaks") near the C=C bond.
Refinement Workflow (SHELXL)
Do not ignore the disorder. Use the following logic to model it explicitly.
Figure 1: Decision tree for identifying and refining thiophene ring disorder using SHELXL.
Key SHELX Commands for Thiophenes:
-
PART 1 / PART 2: Assign the major component atoms to PART 1 and the minor (flipped) atoms to PART 2.
-
FVAR (Free Variable): Link the occupancy of PART 1 to 21.000 (variable 2) and PART 2 to -21.000 (1 - variable 2).
-
EADP: If the disorder is severe and atoms overlap closely, constrain their thermal parameters to be identical (e.g., EADP S1 S1').
-
SAME / SADI: Restrain the bond lengths of the disordered minor component to match the major component or a standard thiophene geometry.
Section 4: Structural Analysis & Structure-Property Relationships
Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.
Sulfur-Sulfur (S···S) Interactions
In functionalized thiophenes, S···S contacts are often shorter than the sum of van der Waals radii (3.60 Å). These are directional and classified into two types:
-
Type I (Symmetrical):
. Generally dispersive forces; dictates crystal packing density. -
Type II (Directional):
. This is a true chalcogen bond (n -> ), similar to a hydrogen bond. Significance: Type II interactions often create pathways for charge transport in OFET materials.
Analysis Checklist
When reporting the crystal structure of a thiophene derivative, ensure you extract and tabulate the following:
| Parameter | Metric | Significance |
| Planarity | Torsion angle between rings | Determines effective conjugation length. < 20° usually implies good |
| Centroid-to-Centroid distance | < 3.8 Å indicates strong interaction. Critical for conductivity. | |
| Shortest S···S Contact | Distance (Å) | Compare to vdW sum (3.6 Å). Shorter = stronger interaction network. |
| Herringbone Angle | Angle between molecular planes | High angles (>50°) inhibit charge transport; low angles (co-facial) promote it. |
References
- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of packing and synthons).
- Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative text on organic crystal packing energetics).
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
- Müller, P., et al. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. (Standard guide for handling disorder like the thiophene flip).
-
Pang, Y., et al. (2013). "Molecular evidence for the intermolecular S[2]···S interaction in the surface molecular packing motifs of a fused thiophene derivative". Chemical Communications. [Link]
-
Bhurat, V., et al. (2025).[3][4] "Straightforward Synthesis of Thiophene Bioisosteres...". Molbank. [Link][5]
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular evidence for the intermolecular S···S interaction in the surface molecular packing motifs of a fused thiophene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Directional Crystallization of Oligothiophenes Using Zone Annealing of Preseeded Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS 1185727-35-8)
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1185727-35-8, identified as 5-Bromo-3-(bromomethyl)-2-chlorothiophene. This document delves into its chemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it contextualizes the significance of this molecule as a potential impurity in the synthesis of the antifungal agent Tioconazole, referred to as "Tioconazole Impurity Y" or "Tioconazole Related Compound C". This guide is intended to be a valuable resource for researchers in synthetic chemistry and professionals in the pharmaceutical industry involved in drug development and quality control.
Introduction
5-Bromo-3-(bromomethyl)-2-chlorothiophene is a halogenated thiophene derivative that serves as a versatile chemical intermediate. Its structural features, including the reactive bromomethyl group and multiple halogen substitutions on the thiophene ring, make it a valuable building block for the synthesis of more complex molecules. A significant aspect of its relevance in the scientific community is its identification as a process-related impurity in the manufacturing of Tioconazole, a widely used antifungal medication.[1][2] Understanding the properties and formation of such impurities is critical for ensuring the safety and efficacy of pharmaceutical products.[3]
Chemical Identity
-
CAS Number: 1185727-35-8
-
Systematic IUPAC Name: 5-Bromo-3-(bromomethyl)-2-chlorothiophene
-
Synonyms: Tioconazole Impurity Y, Tioconazole Related Compound C[4]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3-(bromomethyl)-2-chlorothiophene is presented in the table below. These properties are derived from computational models and data available for structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂ClS | [5] |
| Molecular Weight | 290.40 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water. | Inferred |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic approach involves the radical bromination of the methyl group of a suitable precursor, 5-bromo-2-chloro-3-methylthiophene. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[7][8]
Caption: Proposed synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene.
Illustrative Experimental Protocol
The following is a representative experimental protocol based on similar reactions found in the literature.[7][8]
-
Reaction Setup: To a solution of 5-bromo-2-chloro-3-methylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.05-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The primary mode of reactivity for 5-Bromo-3-(bromomethyl)-2-chlorothiophene is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is a potent alkylating agent, readily reacting with various nucleophiles such as alcohols, phenols, amines, and thiols to form new carbon-heteroatom bonds.[9] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Analytical Characterization
The structural elucidation of 5-Bromo-3-(bromomethyl)-2-chlorothiophene can be achieved using a combination of standard spectroscopic techniques. The expected spectral data are inferred from its structure and data available for analogous compounds.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~ 4.5 - 4.8 | Singlet | The two protons of the bromomethyl group (-CH₂Br). |
| ¹H | ~ 7.0 - 7.3 | Singlet | The single proton on the thiophene ring. |
| ¹³C | ~ 25 - 30 | - | Carbon of the bromomethyl group (-CH₂Br). |
| ¹³C | ~ 115 - 140 | - | Four carbons of the thiophene ring. The exact shifts will depend on the substitution pattern. |
Mass Spectrometry (MS)
In mass spectrometry, 5-Bromo-3-(bromomethyl)-2-chlorothiophene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom. The major fragments would likely arise from the loss of a bromine radical from the bromomethyl group.
| Fragment | Expected m/z | Notes |
| [M]⁺ | 288, 290, 292, 294 | Molecular ion with characteristic isotopic pattern for Br₂, Cl. |
| [M-Br]⁺ | 209, 211, 213 | Loss of a bromine atom from the bromomethyl group. |
| [C₅H₃BrClS]⁺ | 210, 212, 214 | Fragment corresponding to the thiophene ring. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C-H stretch (aromatic) | 3050 - 3150 | Proton on the thiophene ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Protons of the bromomethyl group. |
| C=C stretch (aromatic) | 1400 - 1600 | Thiophene ring vibrations. |
| C-Br stretch | 500 - 600 | Carbon-bromine bond vibration. |
| C-Cl stretch | 600 - 800 | Carbon-chlorine bond vibration. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of Tioconazole and its impurities.[14][15] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at an appropriate wavelength. Such methods are crucial for the quantification of "Tioconazole Impurity Y" in the final drug substance.
Context as a Pharmaceutical Impurity (Tioconazole Impurity Y)
Overview of Tioconazole
Tioconazole is an imidazole antifungal agent used in the treatment of fungal and yeast infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[16]
Potential Formation Pathways of Impurity Y
The formation of 5-Bromo-3-(bromomethyl)-2-chlorothiophene as an impurity in Tioconazole is likely a result of side reactions during the synthesis of the active pharmaceutical ingredient. One of the key steps in Tioconazole synthesis is the alkylation of an imidazole derivative with a substituted thenyl halide. If the starting materials for the synthesis of the thenyl halide are not pure, or if side reactions occur during its synthesis, "Impurity Y" could be carried through to the final product.
Caption: Potential formation pathway of Tioconazole Impurity Y.
Regulatory Perspective on Pharmaceutical Impurities
Regulatory bodies such as the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent guidelines for the control of impurities in drug substances.[3][17] The presence of impurities can affect the safety and efficacy of a drug. Therefore, it is mandatory to identify, quantify, and control impurities within specified limits. The availability of a reference standard for "Tioconazole Impurity Y" is essential for the validation of analytical methods and for routine quality control of Tioconazole.
Commercial Availability
5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS 1185727-35-8) is available from several chemical suppliers that specialize in pharmaceutical reference standards, building blocks, and fine chemicals. Researchers and manufacturers can source this compound for use in research and development, as well as for analytical method validation.
Conclusion
5-Bromo-3-(bromomethyl)-2-chlorothiophene is a key chemical entity with dual significance as a synthetic intermediate and a pharmaceutical impurity. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its analytical characterization. For professionals in the pharmaceutical industry, a thorough understanding of this and other impurities is paramount for the development of safe, effective, and compliant drug products.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
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- 5. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]
- 7. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. 5-Bromo-2-chlorothiophene [webbook.nist.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions on 3-(Bromomethyl)thiophene Derivatives
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and advanced materials.[][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[2] The functionalization of the thiophene core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the most versatile starting materials for this purpose is 3-(bromomethyl)thiophene.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on 3-(bromomethyl)thiophene and its derivatives. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for various nucleophiles, and offer insights into the characterization and potential challenges of these essential transformations.
Mechanistic Principles & Reactivity Analysis
The high reactivity of the bromomethyl group at the 3-position of the thiophene ring is analogous to that of a benzyl bromide.[3] This reactivity is primarily attributed to the ability of the adjacent aromatic thiophene ring to stabilize the transition state during nucleophilic substitution.[3] The reaction can, in principle, proceed through two distinct pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
The Predominant SN2 Pathway
For most common nucleophiles, the reaction of 3-(bromomethyl)thiophene proceeds via a concerted SN2 mechanism.[3] This pathway involves a backside attack by the nucleophile on the electrophilic methylene carbon, leading to the simultaneous displacement of the bromide leaving group.[4]
Key Characteristics of the SN2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate [3-(bromomethyl)thiophene] and the nucleophile (second-order kinetics).[4]
-
Stereochemistry: If the methylene carbon were chiral, the reaction would proceed with an inversion of configuration.[4]
-
Transition State: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The thiophene ring helps to stabilize this transition state through π-system delocalization, lowering the activation energy and accelerating the reaction.[3] This is a critical factor contributing to the substrate's high reactivity, similar to the "benzylic effect" observed in SN2 reactions of benzyl halides.[5][6]
Caption: Generalized SN2 mechanism on 3-(bromomethyl)thiophene.
The Plausible SN1 Pathway
Under conditions that favor carbocation formation—such as with very weak nucleophiles or in polar, protic solvents—an SN1 mechanism may compete. This pathway involves a two-step process:
-
Rate-determining formation of a "thiobenzyl" carbocation intermediate.
-
Rapid attack of the nucleophile on the carbocation.
The thiophene ring can effectively stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible. However, for the protocols described herein, which utilize strong to moderate nucleophiles in polar aprotic solvents, the SN2 mechanism is the operative pathway.[3]
Core Application Protocols
The following protocols are designed to be robust starting points for the synthesis of diverse 3-substituted thiophene derivatives. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
General Experimental Workflow
The overall process, from reaction setup to final product analysis, follows a standardized workflow. This systematic approach ensures reproducibility and high purity of the final compounds.
Caption: Standard workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-(Azidomethyl)thiophene (N-Nucleophile)
The introduction of an azide moiety provides a versatile chemical handle for subsequent transformations, such as reduction to a primary amine or participation in "click" chemistry reactions.[7]
-
Materials:
-
3-(bromomethyl)thiophene (1.0 eq, e.g., 1.0 g, 5.65 mmol)
-
Sodium azide (NaN₃) (1.2 eq, e.g., 0.44 g, 6.78 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)thiophene (1.0 g, 5.65 mmol).
-
Dissolve the substrate in anhydrous DMF (10 mL).
-
Carefully add sodium azide (0.44 g, 6.78 mmol) to the solution. Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free and highly reactive.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL). Causality: The brine wash helps to remove residual DMF and water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary to obtain pure 3-(azidomethyl)thiophene.
-
Protocol 2: Synthesis of 3-(Piperidin-1-ylmethyl)thiophene (N-Nucleophile)
This protocol details the reaction with a secondary amine, a common transformation in the synthesis of biologically active molecules.[7]
-
Materials:
-
3-(bromomethyl)thiophene (1.0 eq)
-
Piperidine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)thiophene (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq). Causality: K₂CO₃ acts as a base to neutralize the HBr that is formed as a byproduct of the reaction between the amine and any trace HBr or upon potential side reactions, preventing the formation of the unreactive ammonium salt of the nucleophile.
-
Add piperidine (2.2 eq) to the suspension. An excess of the amine is used to ensure the reaction goes to completion.
-
Stir the mixture at room temperature overnight or heat to 50-60 °C for 2-6 hours to accelerate the reaction.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by column chromatography if needed.
-
Protocol 3: Synthesis of 3-(Methoxymethyl)thiophene (O-Nucleophile)
This protocol illustrates the formation of an ether linkage using an alkoxide nucleophile.
-
Materials:
-
3-(bromomethyl)thiophene (1.0 eq)
-
Sodium methoxide (NaOMe) (1.5 eq)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
Dissolve 3-(bromomethyl)thiophene (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.5 eq) portion-wise at 0 °C. Causality: The reaction is often initiated at a lower temperature to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction with a small amount of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers, and extract the aqueous phase with more diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Product Characterization
Proper characterization of the synthesized derivatives is crucial for validating the success of the reaction. The following table summarizes the expected spectroscopic data for the products from the protocols above.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-(Azidomethyl)thiophene | ![]() | ~7.3 (m, 1H), ~7.1 (m, 2H), ~4.4 (s, 2H, -CH₂N₃) | ~140, ~128, ~126, ~122 (Thiophene C), ~50 (-CH₂N₃) | ~2100 (strong, sharp N₃ stretch) |
| 3-(Piperidin-1-ylmethyl)thiophene | ![]() | ~7.2 (m, 1H), ~7.0 (m, 2H), ~3.6 (s, 2H, -CH₂N-), ~2.4 (t, 4H, piperidine), ~1.6 (m, 4H, piperidine), ~1.4 (m, 2H, piperidine) | ~140, ~128, ~125, ~121 (Thiophene C), ~58 (-CH₂N-), ~54 (piperidine), ~26 (piperidine), ~24 (piperidine) | ~2930, ~2850 (C-H stretch) |
| 3-(Methoxymethyl)thiophene | ![]() | ~7.3 (m, 1H), ~7.1 (m, 2H), ~4.5 (s, 2H, -CH₂O-), ~3.4 (s, 3H, -OCH₃) | ~140, ~128, ~126, ~122 (Thiophene C), ~70 (-CH₂O-), ~58 (-OCH₃) | ~1100 (C-O stretch) |
Note: The spectral data provided are estimations based on standard chemical shift and frequency tables. Actual values may vary.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated nucleophile (e.g., moisture).3. Poor quality starting material. | 1. Increase reaction time or gently heat the mixture.2. Use anhydrous solvents and fresh, high-purity nucleophiles.3. Verify the purity of 3-(bromomethyl)thiophene by NMR. |
| Formation of Multiple Products | 1. Over-alkylation (e.g., with primary amines).2. Side reactions (e.g., elimination).3. Impurities in starting materials. | 1. Use a large excess of the amine nucleophile to favor mono-alkylation.[9]2. Use a non-nucleophilic base and moderate temperatures.3. Purify starting materials before use. |
| Low Yield after Work-up | 1. Product is water-soluble.2. Emulsion formation during extraction.3. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to salt out the product.2. Add brine to break the emulsion; filter through celite if necessary.3. Use a different stationary phase (e.g., alumina) or purify by distillation if the product is volatile. |
Conclusion
Nucleophilic substitution on 3-(bromomethyl)thiophene is a powerful and reliable strategy for the synthesis of functionalized thiophene derivatives. The benzylic-like reactivity of the substrate allows for the use of a wide variety of nucleophiles under generally mild conditions. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these critical synthetic transformations.
References
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- Nucleophilic Substitution of Thiophene Derivatives.
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- Thiophene Synthesis Services. BOC Sciences.
- Thiophene: Bromin
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.
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- Thiophene synthesis. Organic Chemistry Portal.
- Synthesis, Characterization of thiophene derivatives and its biological applic
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- The SN2 Reaction Mechanism. Master Organic Chemistry.
- On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1.
- Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Synthesis and Characterization of New 3-Substituted Thiophene Copolymers.
- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
- Amines as Nucleophiles. Chemistry LibreTexts.
- Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. Benchchem.
- multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects.
- Experiment 7 — Nucleophilic Substitution.
- Effect of Allylic Groups on SN2 Reactivity.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.
- N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry.
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- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journalwjarr.com [journalwjarr.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Preventing dehalogenation in palladium-catalyzed thiophene reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed thiophene reactions. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to common challenges encountered in the lab. Thiophenes are invaluable heterocyclic building blocks, but their unique electronic properties can often lead to frustrating side reactions, most notably dehalogenation.
This resource moves beyond simple protocols. Here, we will dissect the causality behind these experimental challenges and provide validated strategies to ensure your cross-coupling reactions are clean, efficient, and reproducible.
Understanding the Challenge: Why Dehalogenation Plagues Thiophene Couplings
Before troubleshooting, it's crucial to understand the enemy. Dehalogenation, or hydrodehalogenation, is a reductive process where the halogen atom on your thiophene starting material is replaced by a hydrogen atom. This unwanted side reaction consumes your valuable substrate and catalyst, leading to low yields and complex purification challenges.
The core issue often lies in the generation of a palladium hydride (Pd-H) species within the catalytic cycle. This species can react with the halothiophene in a competing pathway to the desired cross-coupling, leading to the dehalogenated byproduct. The formation of this Pd-H intermediate can be influenced by several factors, including the base, solvent, and even trace impurities.
Below is a diagram illustrating the competition between the productive cross-coupling pathway and the deleterious dehalogenation pathway.
Caption: Competing catalytic pathways in thiophene cross-coupling.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during experimental work.
Q1: My halothiophene starting material is being consumed, but I'm seeing very little desired product and a large amount of the dehalogenated thiophene. What's the most likely cause?
This is a classic symptom of the dehalogenation side reaction outcompeting your desired cross-coupling. The primary suspects are your choice of base and the presence of proton sources. Strong bases, especially those with available β-hydrogens like sodium tert-butoxide (NaOtBu), can facilitate the formation of palladium hydride species that lead to dehalogenation.[1][2] Additionally, trace amounts of water in your solvent or reagents can serve as a proton source.[3]
Q2: Which type of palladium catalyst and ligand combination is best for suppressing dehalogenation with thiophenes?
Your choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination—the final, product-forming step in the desired catalytic cycle.[4] By making this step faster, you give the catalyst less time to engage in undesired side reactions.
Consider moving away from older, general-purpose catalysts like Pd(PPh₃)₄ and exploring more modern, specialized systems.[5]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk helps to promote the desired coupling.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature NHC ligands, are exceptionally stable and highly active.[6][7] They have shown great success in the arylation of thiophenes, often providing high selectivity and yields.[7][8][9]
Q3: How does the position of the halogen on the thiophene ring (2- vs. 3-position) affect the likelihood of dehalogenation?
The position of the halogen matters significantly due to the electronic nature of the thiophene ring. 2-Halothiophenes are generally more susceptible to dehalogenation than their 3-halo counterparts. This is because the C2 position is more electron-deficient, making the C-X bond more reactive towards pathways like oxidative addition, but also potentially more susceptible to certain reductive side reactions. Careful optimization of reaction conditions is especially critical when working with 2-halothiophenes.
Q4: Can my choice of solvent influence the amount of dehalogenation?
Absolutely. The solvent plays a multifaceted role by affecting catalyst stability, reagent solubility, and reaction rates.[10][11] Some researchers have observed that solvents like dioxane and DMF may promote more dehalogenation compared to less polar solvents like toluene.[5] It is crucial to use high-purity, anhydrous solvents, as contaminants can poison the catalyst or act as proton sources.[11]
Troubleshooting Guide: A Systematic Approach
When facing experimental issues, a systematic approach is key. Use the table below to diagnose symptoms, understand the probable causes, and implement corrective actions.
| Symptom Observed | Probable Cause(s) | Recommended Actions & Explanations |
| High Dehalogenation (>20%) | 1. Base is too strong or is a proton source: Strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species.[1][2] | 1a. Switch to a weaker, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives. They are less likely to participate in protonolysis. 1b. Use a base without β-hydrogens if a strong base is required for your specific transformation. |
| 2. Presence of water/protons: Trace water in solvents or reagents is a common culprit.[3] | 2. Ensure rigorously anhydrous conditions. Use freshly distilled, high-purity solvents. Dry reagents in a vacuum oven if necessary. Consider adding molecular sieves to the reaction. | |
| Low or No Conversion | 1. Inefficient Catalyst System: The chosen ligand may not be optimal for the specific thiophene substrate. | 1a. Screen a panel of ligands. Start with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or robust NHC-based precatalysts (e.g., PEPPSI-IPr).[7] 1b. Use a precatalyst. Modern precatalysts ensure efficient generation of the active Pd(0) species, which can be a challenge with older sources like Pd(OAc)₂.[12] |
| 2. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | 2. Incrementally increase the temperature. Monitor the reaction by TLC or LC-MS to find the sweet spot where product formation is maximized without significantly increasing dehalogenation. Microwave heating can sometimes improve kinetics and reduce side reactions.[5] | |
| Reaction is Slow & Yields Dehalogenated Product | 1. Reductive elimination is slow: The final step to form the product is the rate-limiting step, allowing time for side reactions. | 1. Employ a bulkier, more electron-donating ligand. Ligands like those developed by Buchwald are specifically designed to accelerate reductive elimination.[4] This is often the most effective solution. |
| 2. Transmetalation is slow (for Suzuki/Stille): The transfer of the organometallic partner to the palladium center is sluggish. | 2. Consider additives. For Stille couplings, a copper(I) co-catalyst can sometimes accelerate transmetalation, which in turn can outcompete dehalogenation.[5] For Suzuki couplings, ensure your boronic acid is of high quality and the base is appropriate to form the active boronate species. |
Validated Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol is optimized to minimize dehalogenation by employing a modern catalyst system and carefully selected conditions.
Objective: To couple 2-bromothiophene with phenylboronic acid.
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (5 mL), anhydrous
-
Argon atmosphere
Step-by-Step Methodology:
-
Preparation: Add the K₃PO₄ to a flame-dried reaction flask equipped with a magnetic stir bar. Heat the flask under high vacuum for 10 minutes and then backfill with argon.
-
Reagent Addition: To the flask, add the SPhos Pd G3 precatalyst, phenylboronic acid, and 2-bromothiophene under a positive pressure of argon.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Degassing (Optional but Recommended): While maintaining an argon atmosphere, bubble argon through the stirred solution for 5-10 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylthiophene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Brominated Thiophene Isomers
Welcome to the technical support center for the purification of brominated thiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical building blocks. Brominated thiophenes are essential precursors in the synthesis of a wide range of pharmaceuticals and organic electronic materials. However, their purification, particularly the separation of positional isomers, presents significant challenges due to their similar physicochemical properties.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired purity.
Understanding the Challenge: Why Are Brominated Thiophene Isomers Difficult to Separate?
The primary difficulty in separating brominated thiophene isomers, such as 2-bromothiophene and 3-bromothiophene, or the various dibromo- and tribromothiophene isomers, stems from their very similar physical and chemical properties. These include:
-
Close Boiling Points: Positional isomers of brominated thiophenes often have boiling points that are only a few degrees apart, making separation by fractional distillation challenging.
-
Similar Polarity: The position of the bromine atom(s) on the thiophene ring can result in only minor differences in the overall molecular polarity and dipole moment. This leads to similar retention times in chromatography.
-
Co-crystallization: During crystallization, the similar shapes and sizes of the isomers can lead to the formation of mixed crystals, hindering purification by this method.
This guide will provide strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fractional Distillation
Q1: I'm trying to separate 2-bromothiophene and 3-bromothiophene by fractional distillation, but I'm getting poor separation. What can I do?
A1: This is a common and significant challenge due to the very close boiling points of these isomers.
| Isomer | Boiling Point (°C) |
| 2-Bromothiophene | 153.5 |
| 3-Bromothiophene | 150-158 |
Troubleshooting Steps:
-
Increase Column Efficiency: A standard distillation setup is often insufficient. You need a fractionating column with a high number of theoretical plates. Consider using a Vigreux column, or for even better separation, a packed column (e.g., with Raschig rings or metal sponges). The longer the column, the higher the number of theoretical plates, but be mindful of increased hold-up volume.
-
Optimize the Reflux Ratio: A high reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) is crucial. A higher reflux ratio allows for more vaporization-condensation cycles, leading to better separation. Start with a high reflux ratio and slowly decrease it to find the optimal balance between separation efficiency and distillation time.
-
Slow and Steady Distillation Rate: Distill the mixture very slowly to allow the vapor-liquid equilibrium to be established at each theoretical plate. Rapid heating will lead to flooding of the column and poor separation.
-
Vacuum Distillation: While the boiling points are high, reducing the pressure can sometimes improve separation by increasing the relative volatility of the components.[3] Experiment with a moderate vacuum to see if it enhances the separation.
-
Consider a Spinning Band Distillation System: For very difficult separations of close-boiling liquids, a spinning band distillation apparatus provides a very high number of theoretical plates and can be highly effective, albeit it is a more specialized piece of equipment.
Logical Workflow for Fractional Distillation Optimization
Caption: Decision tree for troubleshooting fractional distillation.
Column Chromatography
Q2: My brominated thiophene isomers are co-eluting on my silica gel column. How can I improve the separation?
A2: Co-elution is a frequent issue due to the similar polarities of the isomers.[4] Here’s how to approach this problem systematically:
Troubleshooting Steps:
-
Solvent System Optimization (TLC is your best friend):
-
Start with a non-polar eluent: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene) in small increments.[5]
-
Test a range of solvent systems: Don't be afraid to try different solvent combinations. Sometimes a less conventional mixture will provide the necessary selectivity. For example, a hexane/toluene gradient can be effective for separating aromatic isomers.
-
Aim for a low Rf value: For preparative chromatography, you want your target compounds to have a low Rf on the TLC plate (ideally between 0.15 and 0.3) to ensure good separation on the column.
-
Visualization: Brominated thiophenes are often UV active, so they can be visualized under a UV lamp.[6] Staining with potassium permanganate or iodine can also be effective.[4][6]
-
-
Column Parameters:
-
Increase Column Length and Decrease Diameter: A long, thin column generally provides better resolution than a short, wide one.
-
Use High-Quality Silica: Ensure you are using high-purity silica gel with a small and uniform particle size.
-
Packing: A well-packed column is essential. Any channels or cracks will lead to poor separation.
-
-
Loading and Elution:
-
Dry Loading: For difficult separations, dry loading the sample onto a small amount of silica gel and then adding it to the top of the column can improve resolution compared to liquid loading.[7]
-
Gradient Elution: A shallow solvent gradient can be very effective in separating closely eluting compounds. Start with a very non-polar mobile phase and slowly increase the polarity.
-
Experimental Protocol: General Column Chromatography for Dibromothiophene Isomers
-
TLC Analysis: Develop a solvent system that gives good separation of the isomers on a TLC plate. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the non-polar solvent. If using a gradient, slowly introduce the more polar solvent.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions containing each isomer.
Recrystallization
Q3: I'm trying to purify my solid brominated thiophene by recrystallization, but the purity isn't improving significantly. What's going wrong?
A3: This often indicates that the isomers are co-crystallizing or that you haven't found an optimal solvent system. Fractional crystallization, which relies on differences in solubility, is the underlying principle here.[8]
Troubleshooting Steps:
-
Solvent Screening is Key: The goal is to find a solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the undesired isomer has either very high or very low solubility across the temperature range.
-
Single Solvent System: Test a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, hexanes, toluene).
-
Two-Solvent System: This is often more effective. Find a "good" solvent that dissolves your compound readily and a "poor" solvent in which it is insoluble.[9] Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common two-solvent systems include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[10]
-
-
Slow Cooling is Crucial: Rapid cooling will trap impurities in the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize yield.
-
Seeding: If you have a small amount of the pure desired isomer, adding a "seed crystal" to the supersaturated solution can induce the crystallization of that specific isomer.
-
Iterative Recrystallization: Sometimes a single recrystallization is not enough. You may need to perform multiple recrystallizations to achieve the desired purity.
Experimental Protocol: Recrystallization of 2,5-Dibromothiophene
-
Dissolution: Dissolve the crude 2,5-dibromothiophene in a minimal amount of hot methanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of 2,5-dibromothiophene should form.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum.
Advanced Purification Techniques
Q4: I've tried fractional distillation and column chromatography, but I still can't get my brominated thiophene isomers to the desired purity. What are my other options?
A4: For very challenging separations, more advanced techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) are often necessary.[11][12][13]
Preparative HPLC:
-
Principle: Prep-HPLC offers much higher resolution than standard column chromatography due to the use of smaller stationary phase particles and high pressure.[1]
-
Column Selection:
-
Reversed-Phase (C18): This is a good starting point. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Phenyl-Hexyl Columns: These can offer different selectivity for aromatic compounds due to π-π interactions and may improve the separation of isomers.
-
-
Method Development:
-
Analytical Scale First: Develop a separation method on an analytical HPLC system first to find the optimal column and mobile phase conditions.
-
Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative column by adjusting the flow rate and injection volume.[13]
-
Workflow for Preparative HPLC Method Development
Caption: Workflow for preparative HPLC purification.
Purity Analysis
Q5: How can I accurately determine the purity and isomer ratio of my brominated thiophene sample?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis.[14]
-
Separation: A capillary GC column can often separate the isomers.
-
Identification: The mass spectrometer provides the mass-to-charge ratio, confirming the identity of the compounds and any impurities.
-
Quantification: The peak areas from the GC chromatogram can be used to determine the relative amounts of each isomer and other impurities. A Flame Ionization Detector (FID) is also commonly used for quantification.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of brominated thiophene isomers are distinct and can be used to identify and quantify the isomers in a mixture.[16][17] For example, the chemical shifts and coupling patterns of the thiophene protons will differ depending on the position of the bromine substituent(s).[18][19]
-
¹³C NMR: Carbon NMR provides complementary information and can also be used to distinguish between isomers.[20][21]
-
References
Sources
- 1. mz-at.de [mz-at.de]
- 2. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 16. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. 2,3-Dibromothiophene(3140-93-0) 1H NMR spectrum [chemicalbook.com]
- 19. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. repository.unar.ac.id [repository.unar.ac.id]
Technical Support Center: Regioselectivity in Polysubstituted Thiophene Synthesis
Welcome to the technical support center for the synthesis of polysubstituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in controlling regioselectivity during their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, ensuring your syntheses are both efficient and predictable.
Introduction to Regioselectivity in Thiophene Synthesis
The precise placement of substituents on the thiophene ring is critical for modulating the electronic, optical, and biological properties of the target molecules. However, achieving the desired regioselectivity can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and reduce overall yield. This guide will walk you through common regioselectivity problems encountered in both classical and modern thiophene synthetic methods and provide actionable solutions based on mechanistic principles.
Part 1: Classical Thiophene Synthesis Methods
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1] However, with certain ketones and active methylene nitriles, issues with yield and purity can arise due to side reactions.[2]
-
Q1: My Gewald reaction is giving a low yield of the desired 2-aminothiophene. What are the likely causes?
-
A1: Low yields in the Gewald synthesis can often be attributed to several factors. Firstly, the initial Knoevenagel condensation between the ketone and the active methylene nitrile may be inefficient.[2] This can be due to an inappropriate choice of base, the presence of water, or steric hindrance. Secondly, the sulfur may not be sufficiently soluble or reactive in the chosen solvent at the reaction temperature. Finally, side reactions such as the dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[3]
-
-
Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I suppress this?
-
A2: Dimerization is a common side reaction, particularly with reactive α,β-unsaturated nitrile intermediates.[3] This can often be mitigated by carefully controlling the reaction temperature. Lowering the temperature can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization. Additionally, adjusting the rate of addition of the reagents can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.
-
| Problem | Potential Cause | Troubleshooting Solution(s) | Scientific Rationale |
| Low Yield | Inefficient Knoevenagel condensation | • Screen different bases (e.g., morpholine, piperidine, triethylamine).• Use a Dean-Stark trap to remove water. | The choice of base is crucial for promoting the initial condensation. Water removal drives the equilibrium towards the product. |
| Poor sulfur reactivity | • Use a polar solvent like ethanol, methanol, or DMF.• Gently heat the reaction to 40-60 °C. | Polar solvents increase the solubility and reactivity of elemental sulfur. Moderate heating can increase reaction rates without promoting side reactions. | |
| Mixture of Regioisomers | Use of an unsymmetrical ketone | • Employ a milder base to favor the formation of the kinetic enolate.• Consider a two-step approach: first form the Knoevenagel adduct, then react with sulfur. | The regioselectivity is determined by which α-carbon of the ketone participates in the initial condensation. Milder conditions can favor the less substituted, kinetically preferred enolate. |
| Byproduct Formation (Dimerization) | High concentration of reactive intermediate | • Lower the reaction temperature.• Add the active methylene nitrile slowly to the reaction mixture. | Slower reaction rates and lower concentrations of the intermediate disfavor the bimolecular dimerization reaction. |
-
Reagent Purity: Ensure all starting materials (ketone, active methylene nitrile, and elemental sulfur) are of high purity and dry.
-
Solvent Selection: Begin with a polar solvent such as ethanol or methanol.
-
Base Screening: In separate small-scale reactions, test different bases (e.g., morpholine, triethylamine, piperidine) at a catalytic loading (10-20 mol%).
-
Temperature Control: Monitor the reaction temperature closely. If dimerization is observed, consider running the reaction at a lower temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to identify the formation of intermediates and byproducts.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[4] Regioselectivity issues can arise when using unsymmetrical acetylenic esters.
-
Q1: I am getting a mixture of regioisomers when using an unsymmetrical α,β-acetylenic ester. How can I control the regioselectivity?
-
A1: The regioselectivity of the initial Michael addition of the thioglycolate to the acetylenic ester is influenced by both steric and electronic factors.[5] A bulky substituent on one side of the alkyne will sterically hinder the approach of the nucleophile, directing it to the less hindered carbon. Electron-withdrawing groups will favor nucleophilic attack at the β-carbon, while electron-donating groups will favor attack at the α-carbon.
-
| Problem | Potential Cause | Troubleshooting Solution(s) | Scientific Rationale |
| Mixture of Regioisomers | Use of an unsymmetrical acetylenic ester | • Introduce a bulky protecting group on one of the substituents.• Modify the electronic nature of the substituents. | Steric hindrance will direct the initial nucleophilic attack to the less hindered carbon of the alkyne. Electron-withdrawing groups direct the attack to the β-position. |
| Formation of Thioacetal Byproduct | Absence of an alcohol in the reaction mixture | • Add a suitable alcohol (e.g., methanol, ethanol) to the reaction. | The presence of an alcohol favors the formation of the desired monoadduct over the thioacetal.[4] |
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis provides a direct route to thiophenes from 1,4-dicarbonyl compounds and a sulfur source.[6] When an unsymmetrical 1,4-dicarbonyl is used, a mixture of regioisomers can be formed.[7]
-
Q1: How can I control which carbonyl group reacts first when using an unsymmetrical 1,4-dicarbonyl compound?
-
A1: The regioselectivity of the Paal-Knorr synthesis is determined by which carbonyl group is preferentially converted to a thioketone and which forms the enol or thioenol for the cyclization step.[8] The more electrophilic (less sterically hindered and/or electronically activated) carbonyl is more likely to react with the sulfurizing agent.
-
Caption: Troubleshooting logic for Paal-Knorr regioselectivity.
Part 2: Modern Methods for Thiophene Synthesis and Functionalization
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation, offer powerful tools for the regioselective synthesis of polysubstituted thiophenes. However, achieving high selectivity often requires careful optimization of reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is widely used for the formation of C-C bonds.[9] When functionalizing di- or polyhalogenated thiophenes, controlling the site of coupling is paramount.
-
Q1: I am trying to perform a selective mono-arylation of a di-brominated thiophene, but I am getting a mixture of mono- and di-arylated products. How can I improve selectivity?
-
A1: Achieving selective mono-arylation often comes down to controlling the stoichiometry of the reagents and the reaction time. Using a slight excess of the di-brominated thiophene relative to the boronic acid can favor mono-coupling. Carefully monitoring the reaction and stopping it once the desired product is maximized is also crucial.
-
-
Q2: How does the choice of ligand influence the regioselectivity of Suzuki coupling on a 3-substituted di-halothiophene?
-
A2: The ligand plays a critical role in determining the regioselectivity.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can influence which halogenated position is more reactive by sterically blocking one site.[9] The electronic properties of the ligand also modulate the reactivity of the palladium catalyst.[8]
-
The following table summarizes the effect of different phosphine ligands on the regioselectivity of the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene with phenylboronic acid.
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Regiomeric Ratio (C5:C2) |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 3:1 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | >95:5 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >98:2 |
Data compiled from representative literature. Actual results may vary.
Stille Cross-Coupling
Similar to the Suzuki reaction, the Stille coupling is a powerful tool for C-C bond formation. The choice of solvent and ligands can significantly impact the regiochemical outcome.[11]
| Problem | Potential Cause | Troubleshooting Solution(s) | Scientific Rationale |
| Poor Regioselectivity | Inappropriate solvent | • Screen polar aprotic solvents like DMF or NMP.• Consider using a mixture of solvents (e.g., toluene/DMF). | The solvent can coordinate to the palladium catalyst and influence the rate of the different elementary steps of the catalytic cycle, thereby affecting regioselectivity.[11] |
| Non-optimal ligand | • For sterically hindered substrates, try bulky, electron-rich phosphine ligands like P(t-Bu)₃. | Bulky ligands can accelerate the reductive elimination step and may favor reaction at less sterically congested sites. |
Direct C-H Arylation
Direct C-H arylation has emerged as an atom-economical method for functionalizing thiophenes.[12] However, controlling the regioselectivity between the α (C2/C5) and β (C3/C4) positions can be challenging.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Thiophene Bromination
Topic: Managing Exothermic Reactions & Selectivity in Thiophene Bromination Audience: Researchers, Process Chemists, Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Thermal & Selectivity Paradox
As a Senior Application Scientist, I often see researchers underestimate the thermodynamic aggression of thiophene bromination. Thiophene is electron-rich (
-
Thermal Runaway: The reaction is highly exothermic.[1] Inadequate heat removal during scale-up can lead to rapid boiling, solvent loss, or explosion.[1]
-
Loss of Selectivity: The same kinetic drive that causes heat generation often pushes the reaction past the desired mono-brominated product (2-bromothiophene) to the thermodynamically stable 2,5-dibromothiophene.
This guide provides self-validating protocols to manage these risks, ensuring both safety and high purity.
Part 1: Critical Safety & Thermal Management
Q: How do I prevent thermal runaway during the addition of bromine ( )?
A: You must decouple the addition rate from the reaction rate.
In highly exothermic electrophilic aromatic substitutions (SEAr), the heat release is instantaneous upon reagent contact. If you add bromine faster than your cooling system can remove the heat, the internal temperature (
The "Delta-T" Protocol (Self-Validating Step):
-
Instrumentation: Use an internal temperature probe, not just a bath thermometer.
-
Baseline: Cool the reaction mixture to -10°C (or -78°C for high selectivity).
-
The Limit: Set a strict
limit (e.g., ). -
Action: Begin dropwise addition. If
rises by above the setpoint, STOP addition immediately. Do not resume until returns to baseline.[1]-
Why? This confirms your cooling capacity matches the heat of reaction (
).
-
Q: Is NBS (N-Bromosuccinimide) safer than elemental bromine?
A: Yes, but it is not risk-free.[1]
NBS releases low concentrations of
-
Hazard: If you add all NBS at once and the reaction doesn't start immediately (induction period), it may suddenly initiate later, releasing all heat simultaneously.
-
Protocol: Add NBS in portions. Ensure the reaction has initiated (color change, slight exotherm) before adding the next portion.
Part 2: Reagent Selection & Selectivity Optimization
Q: I am observing significant 2,5-dibromothiophene impurities. How do I fix this?
A: This is a kinetic vs. thermodynamic control issue. The second bromination (at C5) is slower than the first (at C2), but not infinitely so.
Troubleshooting Checklist:
-
Temperature: Lower the temperature. At -78°C, the rate difference between
(mono) and (di) is maximized. At Room Temperature (RT), becomes competitive.[1] -
Stoichiometry: Never use a 1:1 equivalent of
if mono-selectivity is critical. Use a slight deficit (0.95 eq) to starve the reaction of the second equivalent. -
Mode of Addition:
Q: Which solvent system should I use?
A: Solvent choice dictates the mechanism and rate.[1]
| Solvent | Mechanism | Rate | Selectivity | Recommendation |
| Acetic Acid | Polar/Acidic | Fast | Moderate | Good for |
| DMF/Acetonitrile | Polar Aprotic | Moderate | High | Best for NBS.[1] Stabilizes the transition state. |
| Chloroform/DCM | Non-polar | Slow | Variable | Good for radical bromination; poor for SEAr unless Lewis Acid is added.[1] |
| HBr/H2O2 | Oxidative | Controlled | High | "Green" method.[1] Generates |
Part 3: Visualizing the Workflow
Decision Tree: Reagent & Safety Selection
Use this logic flow to select the correct protocol based on your scale and selectivity needs.
Caption: Decision matrix for selecting the safest and most effective bromination protocol based on scale and selectivity requirements.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: High-Selectivity Mono-Bromination using NBS
Best for: Drug discovery intermediates where purity is paramount.[1]
-
Setup:
-
Dissolve Thiophene (1.0 eq) in DMF (5-10 volumes).[1]
-
Cool to -10°C (Internal probe verification).
-
-
Addition:
-
Monitoring:
-
Quench:
-
Pour mixture into 10%
(Sodium Thiosulfate) solution to neutralize active bromine species.[1]
-
Protocol B: Scale-Up Friendly Oxidative Bromination
Best for: Process chemistry (>100g), avoiding transport of liquid bromine.[1]
-
Reagents: Thiophene (1.0 eq), 48% HBr (1.0 eq).
-
Process:
-
Control: Rate of
addition controls the exotherm.[1]
Part 5: Scale-Up & Engineering Controls
Q: What changes when I move from 10g to 1kg?
A: Surface-area-to-volume ratio decreases drastically.[1]
-
Heat Removal: A 1L flask has significantly less cooling surface area relative to volume than a 50mL flask.[1] You must use active cooling (chillers), not just ice baths.[1]
-
Gas Evolution: Bromination releases HBr gas (corrosive).[1]
Diagram: Safe Scrubber Setup for HBr Evolution
Caption: Mandatory scrubbing train for HBr gas generated during large-scale bromination. The empty trap prevents caustic suck-back into the reactor.
References
-
Thermal Safety of Bromination
-
NBS Selectivity & Mechanism
-
In-Situ Bromination (Safety Protocol)
-
Organic Syntheses Standard Protocol
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Identifying impurities in 5-Bromo-3-(bromomethyl)-2-chlorothiophene by NMR
Ticket ID: #THIO-NMR-5B3B2C Subject: Identifying impurities in 5-Bromo-3-(bromomethyl)-2-chlorothiophene Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]
Overview
Welcome to the Technical Support Center. You are analyzing 5-Bromo-3-(bromomethyl)-2-chlorothiophene (Target Molecule).[1] This intermediate is critical in the synthesis of functionalized thiophene derivatives for pharmaceutical applications.[1]
Because this molecule is typically synthesized via radical bromination (Wohl-Ziegler reaction) of the 3-methyl precursor, the impurity profile is predictable but spectrally subtle.[1] This guide provides a self-validating workflow to distinguish the target product from starting materials, over-brominated byproducts, and hydrolysis degradation products using 1H NMR.[1]
Part 1: The "Golden Standard" (Expected Spectrum)
Before troubleshooting, confirm the baseline for the pure compound.
Solvent:
Target Structure & Signal Assignment
The molecule is fully substituted at positions 2, 3, and 5.[2] Position 4 is the only aromatic proton remaining.[1]
| Position | Group | Multiplicity | Chemical Shift ( | Integration | Diagnostic Note |
| H-4 | Thiophene Ring H | Singlet (s) | 7.00 – 7.15 | 1H | Sharp singlet.[1] If doublet, 5-Br or 2-Cl is missing.[1] |
| 3-CH₂ | Methylene (-CH₂Br) | Singlet (s) | 4.35 – 4.50 | 2H | Key diagnostic peak.[1] Deshielded by Br. |
| Impurity | Residual Water | Broad (s) | ~1.56 | - | Variable based on dryness (See Fulmer et al.).[1] |
Technical Note: The chemical shift of the methylene group is highly sensitive to the nature of the substituent. A shift of
0.1 ppm is common depending on concentration, but the relative integrals must remain 1:2.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Ticket #001: "I see a small singlet upfield at ~2.2 ppm. Is this a solvent?"
Diagnosis: Unreacted Starting Material.
Root Cause: Incomplete radical bromination of 5-bromo-2-chloro-3-methylthiophene.[1]
Explanation: The methyl group (
-
Target (
): 4.4 ppm. -
Impurity (
): 2.2 – 2.3 ppm.[1]
Resolution:
-
Integrate the signal at 2.2 ppm relative to the target methylene at 4.4 ppm.[1]
-
Calculate % conversion.[1]
-
Action: If >5% remains, re-subject to NBS/AIBN treatment or recrystallize (methyl derivatives are often less soluble in hexanes than bromomethyls).[1]
Ticket #002: "There is a singlet downfield at ~6.7 ppm.[1] Is this the aromatic proton shifting?"
Diagnosis: Gem-dibromide Impurity (Over-bromination).[1] Root Cause: Excess NBS or prolonged reaction times leading to 5-bromo-2-chloro-3-(dibromomethyl)thiophene.[1] Explanation: The addition of a second bromine atom to the methyl carbon exerts a strong deshielding effect (inductive effect).[1]
-
Target (
): 4.4 ppm (2H). -
Impurity (
): 6.6 – 6.8 ppm (1H).[1]
Verification Protocol:
-
Check the integration.[1][3] The impurity signal corresponds to 1 proton , whereas the target methylene is 2 protons .[1]
-
Action: This impurity is difficult to separate by chromatography due to similar polarity.[1] Hydrolysis to the aldehyde followed by reduction back to the alcohol/bromide is a common salvage strategy.[1]
Ticket #003: "My methylene peak at 4.4 ppm is splitting or broadening, and I see a new peak at 4.7 ppm."
Diagnosis: Hydrolysis (Formation of Alcohol).[1] Root Cause: Exposure to moisture during workup or storage.[1] The benzylic-like bromide is highly reactive (SN1/SN2 labile).[1] Explanation: The 5-bromo-2-chloro-3-(hydroxymethyl)thiophene forms upon contact with water.[1]
-
Target (
): 4.4 ppm. -
Impurity (
): 4.6 – 4.8 ppm (often distinct, but can overlap).[1] -
Impurity (-OH): Variable broad singlet, often 1.5 – 3.0 ppm.[1]
Resolution:
-
Run the sample in dry
over activated molecular sieves.[1] -
Add a drop of
.[1] If the -OH peak disappears and the methylene sharpens/shifts, hydrolysis is confirmed.[1]
Part 3: Master Diagnostic Logic (Visualization)
The following diagram illustrates the chemical pathways leading to these impurities and the decision tree for identifying them.
Caption: Figure 1. Chemical pathways of impurity formation and their corresponding diagnostic spectral windows.
Part 4: Experimental Protocols
Standard NMR Acquisition Parameters
To ensure quantitative accuracy (qNMR) when assessing impurity levels, use the following parameters. Do not use "fast" scanning modes.[1]
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
10 seconds. -
Scans (NS): Minimum 16 (for S/N > 200:1).
-
Spectral Width: -2 ppm to 12 ppm.
Quantitative Purity Calculation
Use the H-4 aromatic singlet as the internal reference (1H) to quantify the side-chain impurities.[1]
[1]Example (Starting Material):
References
-
Fulmer, G. R., et al. (2010).[1][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Campaigne, E., & Bourgeois, R. C. (1954).[1] 3-Substituted Thiophenes.[1][6][7][8][9][10] VI. Substitution Reactions of 3-Thenoic Acid. Journal of the American Chemical Society.[1] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Manzini, S., et al. (2018).[1] Sustainable synthesis of thiophene derivatives. Green Chemistry. (Contextual grounding for bromination pathways). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
Stability issues of 5-Bromo-3-(bromomethyl)-2-chlorothiophene in solution
Topic: Stability & Handling of 5-Bromo-3-(bromomethyl)-2-chlorothiophene
CAS: 40032-81-3 | Molecular Formula: C₅H₃Br₂ClS[1][2][3][4]
Core Directive: The Stability Paradox
Status: CRITICAL SENSITIVITY
As a Senior Application Scientist, I often see this molecule mishandled because it is treated like a standard alkyl halide. It is not. It is a benzylic-like electrophile attached to an electron-rich heteroaromatic ring.[1][2][3][4]
The Central Issue: The 3-(bromomethyl) group is exceptionally labile.[1][2][3] The thiophene ring stabilizes the transition state for nucleophilic attack (both
Troubleshooting Guide (The "Emergency Room")
Scenario A: "My solution turned green/black overnight."
-
Mechanism: Trace moisture hydrolyzed a fraction of the compound, releasing HBr.[3][4] The protonated thiophene ring becomes susceptible to electrophilic aromatic substitution by another molecule of the starting material.[2][3] This creates a chain reaction.[1][2][3][4]
-
Immediate Action:
-
Check pH (wet pH paper above the solution).[1][2][3][4] If acidic, the batch is compromising.[2][3][4]
-
Do not concentrate to dryness if the solution is black; concentrated acids and polymers can be shock-sensitive.[1][2][3][4]
-
Neutralize with cold, saturated NaHCO₃ before disposal or attempted recovery.[1][2][3][4]
-
Scenario B: "I see a new peak at [M-79] or [M-80] in LCMS."
-
Mechanism: You are likely using an alcoholic mobile phase (Methanol/Ethanol).[1][2][3][4] The compound reacts with the solvent inside the vial or on the column.[2]
-
Validation: Inject the sample using an aprotic solvent (Acetonitrile) and run a gradient with minimal residence time or switch to GC-MS (if thermal stability permits, though often risky).[1][2][3][4]
-
Correction: Dissolve samples in anhydrous Dichloromethane (DCM) or Toluene immediately prior to injection.[1][2][3][4]
Scenario C: "The solid has fused into a hard, fuming rock."[3][4]
-
Diagnosis: Crystal Lattice Collapse via Hydrolysis. [1][3][4]
-
Mechanism: Moisture permeated the container.[1][2][3] The HBr gas generated cannot escape, creating a micro-environment of concentrated acid on the crystal surface.[3][4]
-
Safety Warning: Do not chip or drill. This material is a potent lachrymator (tear gas).[1][2][3][4] Open only in a high-flow fume hood.[2][3][4]
Mechanism of Failure (Visualized)
The following diagram illustrates the "Death Spiral" of this molecule. Note how Water and Light act as initiators, but HBr is the propagator that destroys the bulk material.[3][4]
Figure 1: The Autocatalytic Degradation Cycle.[1][2][3][4] Note the red feedback loop where HBr accelerates the destruction of the remaining material.[4]
Standard Operating Procedures (SOPs)
Protocol 1: Safe Solubilization & Storage
Objective: Create a stable stock solution for reactions.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DCM or Toluene | Non-nucleophilic, aprotic.[1][2][3][4] Toluene is preferred for long-term storage due to lower volatility.[1][2][3][4] Avoid DMSO (oxidizer) or Alcohols (nucleophiles).[1][2][3][4] |
| Stabilizer | Solid NaHCO₃ or Silver Wool | Add a small amount of solid base to the bottle to scavenge any HBr generated immediately.[2][4] |
| Temperature | -20°C | Kinetic suppression of |
| Container | Amber Glass + Teflon Tape | Amber blocks UV (homolysis prevention).[1][2][3][4] Teflon prevents HBr from degrading the cap liner.[1][2][3] |
Protocol 2: Reaction Setup (The "Dry-Dry" Rule)
Objective: Use the reagent in a nucleophilic substitution (e.g., amine alkylation) without degrading it.[1][3][4]
-
Pre-cool the reaction vessel to 0°C before addition.
-
Dissolve the 5-Bromo-3-(bromomethyl)-2-chlorothiophene in the solvent separately and dry over activated 4Å molecular sieves for 15 minutes.
-
Add the thiophene solution dropwise to the nucleophile/base mixture.
Analytical Validation Workflow
Do not trust a standard generic purity check.[1][2][3][4] Use this decision tree to select the correct method.
Figure 2: Analytical Decision Tree. Prioritize aprotic solvents and avoid high-thermal techniques if possible.
Frequently Asked Questions (FAQs)
Q: Is this compound a lachrymator? A: Yes, severely. Even at the 5-bromo-2-chloro substituted level, the bromomethyl group interacts with TRPA1 receptors in the eyes and lungs.[1][2][4] Always handle in a hood.[1][2][3][4][5] If exposed, do not rub eyes; flush with water for 15 minutes.[2][3][4]
Q: Can I store this in DMF?
A: No. While DMF is aprotic, it can facilitate
Q: Why does the literature suggest adding Copper turnings? A: Copper acts as a radical scavenger.[2][3] If your primary degradation pathway is photochemical (turning brown/yellow), copper helps.[1][2][3][4] However, for this specific molecule, acid scavenging (base) is more critical than radical scavenging.[1][2][3][4]
References
-
Campaigne, E., & Tullar, B. F. (1953).[1][2][3][4] 3-Thenyl Bromide.[1][2][3][4][5][6] Organic Syntheses, 33, 96. (Establishes the baseline instability and lachrymatory nature of bromomethyl thiophenes).
-
BenchChem Technical Support. (2025). Managing the lachrymatory effects of bromomethylated thiophenes. (Safety protocols for TRPA1 irritants). [1][2][3][4]
-
PubChem Compound Summary. (2025). 3-(Bromomethyl)-2-chlorothiophene.[1][2][3][4][6] National Center for Biotechnology Information.[1][2][3][4] (Physical properties and GHS Hazard statements). [1][2][3][4][6]
-
Janssen, M. J., et al. (2015).[1][2][3][4] Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU.[1][2][3][4] (Discusses lithiation and stability of halogenated thiophene scaffolds).
Sources
- 1. 5-Bromo-3-chlorothiophene-2-carboxamide | C5H3BrClNOS | CID 155820779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BCDMH - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Chlorothiophenes
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is specifically tailored for scientists and drug development professionals tackling the notoriously challenging Suzuki coupling of 2-chlorothiophenes. We will explore effective alternative catalyst systems and provide robust troubleshooting strategies for common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with 2-chlorothiophenes.
Q1: My standard Suzuki coupling conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O] are failing with 2-chlorothiophene. Why is this substrate so difficult?
A: The primary challenge lies in the strength and inertness of the Carbon-Chlorine (C-Cl) bond compared to C-Br or C-I bonds. The initial, and often rate-limiting, step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The high bond dissociation energy of the C-Cl bond in 2-chlorothiophene makes this step energetically demanding. Standard catalysts like Pd(PPh₃)₄ with less electron-donating phosphine ligands are often not reactive enough to efficiently break this bond, leading to low or no conversion.[2][3]
Q2: I'm getting a complex mixture of products, including my starting material, homocoupled boronic acid, and dehalogenated thiophene. What's happening?
A: This indicates that the desired cross-coupling pathway is too slow, allowing side reactions to dominate.
-
Homocoupling (Ar'-Ar'): This occurs when the boronic acid reagent couples with itself. It's often competitive when the oxidative addition of the palladium catalyst to the 2-chlorothiophene is slow.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (often water or alcohol in the solvent system), replacing it with a hydrogen atom.[4] This side reaction is often accelerated by strong bases and high temperatures.
-
Dehalogenation: Your 2-chlorothiophene is being reduced to thiophene. This can be promoted by certain catalyst/ligand combinations, excess base, or the presence of water, particularly at elevated temperatures.[5]
Successful coupling requires accelerating the main catalytic cycle to outcompete these off-cycle reactions.
Q3: What is the first and most impactful parameter I should change to improve my reaction?
A: The ligand . For challenging substrates like 2-chlorothiophenes, the ligand's properties are paramount. You need to switch from simple ligands like triphenylphosphine to a more specialized one. The most successful ligands for chloroarenes are typically bulky and electron-rich .[2][6]
-
Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, which is crucial for the oxidative addition step.
-
High electron density on the ligand is donated to the palladium center, which in turn facilitates the cleavage of the strong C-Cl bond.[6]
Consider screening a set of Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), as these are specifically designed for such challenging couplings.[7][8]
Q4: When should I consider using a Nickel catalyst instead of Palladium?
A: A Nickel-based catalyst system is an excellent alternative to consider when you face persistent issues with palladium or are looking for a more cost-effective solution. Nickel catalysts are known for their high reactivity towards C-Cl bonds and can often succeed where palladium systems fail, sometimes under milder conditions.[9][10] They are a particularly strong choice if you are working on a large scale where catalyst cost is a significant factor. However, nickel catalysis can sometimes be more sensitive to air and moisture, requiring stricter inert atmosphere techniques.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures.
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Each step presents a potential point of failure.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Symptom: Low or No Conversion of 2-Chlorothiophene
If your starting material remains largely unreacted, the catalytic cycle is likely stalled at the first step: Oxidative Addition.
Possible Cause 1: Ineffective Catalyst System
The energy barrier for the Pd(0) to insert into the C-Cl bond is too high.
-
Solution: Employ a more potent catalyst system. Traditional Pd/phosphine systems often fail here. Consider the following alternatives:
| Catalyst System | Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Rationale & Key Considerations |
| Buchwald-Type | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-4%) | SPhos or XPhos (2-8%) | K₃PO₄ (2-3) | Dioxane or Toluene | 80-110 | Bulky, electron-rich phosphines dramatically accelerate oxidative addition and are the industry standard for chloroarenes.[6][7] |
| N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ (2%) | IPr·HCl (4%) + strong base | Cs₂CO₃ (2) | Dioxane | 100 | NHCs are strong σ-donors that create highly active palladium centers. Useful when phosphines fail. |
| Nickel-Based | NiCl₂(PCy₃)₂ (5-10%) | None | K₃PO₄ (3) | 2-MeTHF or t-Amyl Alcohol | 80-100 | A cost-effective and powerful alternative, especially for electron-rich or sterically hindered chloroarenes.[10] |
| Phosphine-Free Heterogeneous | Pd/C (5-10%) | None | K₂CO₃ (2) | DMF/H₂O | >100 | Can be effective but may require high temperatures. Prone to poisoning by solvent impurities.[11] Offers easier product purification. |
Possible Cause 2: Suboptimal Base or Solvent Choice
The base and solvent play crucial roles beyond just dissolving reagents.
-
The Role of the Base: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[1] For less reactive chlorothiophenes, a stronger base is often required to ensure the transmetalation step is fast once the initial oxidative addition occurs.
-
Solution: If using weaker bases like Na₂CO₃ or K₂CO₃, switch to stronger inorganic bases like K₃PO₄ or Cs₂CO₃ . These are highly effective in anhydrous organic solvents like dioxane or toluene.[12]
-
-
The Role of the Solvent: The solvent must fully dissolve the starting materials and intermediates. Poor solubility can halt the reaction, especially if the intermediate palladium complex precipitates.[4][12]
-
Solution: Ensure your 2-chlorothiophene derivative is soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like dioxane, THF, toluene, or DMF are common choices.[13][14] Sometimes a co-solvent of water is beneficial, especially with inorganic bases, but excessive water can promote dehalogenation.[5]
-
Possible Cause 3: Catalyst Deactivation
The active Pd(0) catalyst is unstable and can decompose into inactive palladium black, especially at high temperatures.
-
Solution 1: Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvent and reaction mixture before heating. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes can suffice.[12]
-
Solution 2: Use a Precatalyst: Modern palladium precatalysts are air-stable compounds that generate the active Pd(0) species in situ. This avoids handling sensitive Pd(0) sources and can lead to more reproducible results.
Part 3: Experimental Protocols
Here are two detailed protocols for alternative catalyst systems proven to be effective for the Suzuki coupling of 2-chlorothiophenes.
Protocol 1: Palladium/SPhos Catalyzed Coupling
This protocol utilizes a robust Buchwald-type ligand system, which is highly effective for activating C-Cl bonds.
Materials:
-
2-Chlorothiophene derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chlorothiophene derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Degas the resulting suspension by bubbling Argon through it for 15 minutes while stirring.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates, wash with water (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Coupling
This protocol provides a cost-effective and potent alternative using a commercially available Nickel precatalyst.
Materials:
-
2-Chlorothiophene derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) Dichloride [NiCl₂(PCy₃)₂] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
Inside a glovebox , add the 2-chlorothiophene derivative, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to an oven-dried vial equipped with a magnetic stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous 2-MeTHF via syringe.
-
Place the vial in a preheated aluminum heating block at 90 °C.
-
Stir the reaction mixture vigorously for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1. Note that nickel residues may impart a greenish color, which is typically removed during filtration through Celite and silica gel chromatography.
References
- Organosulphur and related ligands in Suzuki–Miyaura C–C coupling.RSC Publishing.
- Recyclable palladium catalysts for suzuki cross-coupling reaction.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
- Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction.MDPI.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.MDPI.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Failed suzuki coupling, any suggenstions?Reddit.
- The Suzuki Reaction.Harvard University.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- How can I solve my problem with Suzuki coupling?
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry.Research Collection.
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Microwave-Promoted Suzuki Reactions Between Aroyl Chlorides and Boronic Acids Catalyzed by Heterogeneous and Homogeneous Phosphine-Free Palladium Catalysts.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.The Journal of Organic Chemistry.
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel c
- Heterogeneous metal c
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Efficient Suzuki cross-coupling reactions using bulky phosphines.University of Liverpool.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.Journal of Synthetic Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-(Bromomethyl)thiophene Reactivity & Handling
Topic: Solvent Effects on Reactivity & Stability Ticket ID: BMT-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because you are experiencing one of two extremes: either your 3-(bromomethyl)thiophene (3-BMT) is degrading into a black, insoluble resin before you can use it, or your substitution reactions are yielding uncontrollable mixtures of oligomers .[1]
3-BMT is a "benzylic-like" halide on an electron-rich thiophene ring.[1] This unique electronic structure makes it exceptionally reactive toward nucleophiles (
Module 1: The "Black Tar" Phenomenon (Stability & Storage)
Issue: The reagent turns dark brown/black and solidifies, sometimes violently ("exploding" in closed vials).[1] Root Cause: Autocatalytic Polymerization.[1] The thiophene ring stabilizes the formation of a carbocation at the 3-position. Trace acid (HBr) generated from hydrolysis or light exposure catalyzes the elimination of bromide from a neighboring molecule, linking them and releasing more HBr.[1] This creates a runaway feedback loop.
The Polymerization "Doom Loop"
The following diagram illustrates why this reaction accelerates exponentially once it starts.
Figure 1: The autocatalytic degradation cycle. Note the red feedback loop where the reaction product (HBr) accelerates the consumption of the remaining starting material.
Troubleshooting Protocol: Stabilization & Rescue
If your material is yellowing (early stage degradation), apply this protocol immediately.[1]
-
Solvent Switch: Dissolve the neat oil immediately in non-polar solvents (Hexane or Toluene).[1]
-
Why: Non-polar solvents destabilize the polar transition state required for polymerization, slowing the rate significantly.
-
-
Acid Scavenging: Store the solution over anhydrous Calcium Carbonate (
) or add a trace of triethylamine.[1]-
Why: Neutralizes the HBr trigger before it can catalyze the loop.
-
-
Temperature: Store at -20°C . Room temperature storage in polar solvents (like ether/THF) guarantees degradation within days.[1]
Module 2: Optimizing Nucleophilic Substitution ( )
Goal: Replacing the Bromine with Azides, Amines, or Thiols.[1] Challenge: Balancing reaction rate vs. polymerization risk.
Solvent Selection Matrix
| Solvent Class | Examples | Reactivity Rate | Risk Level | Recommendation |
| Polar Aprotic | DMF, DMSO, DMAc | High | Critical | Use only for rapid reactions (<1 hr).[1] The high dielectric constant stabilizes the leaving group ( |
| Polar Aprotic (Volatile) | Acetone, Acetonitrile (MeCN) | High | High | Preferred for |
| Ethereal | THF, 2-MeTHF, Diethyl Ether | Moderate | Low | Good balance.[1][2] Use for slower nucleophiles to prevent side reactions.[1] |
| Non-Polar | Toluene, Hexane | Low | Minimal | Too slow for standard |
Standard Operating Procedure: Azidation (Example)
Target: Synthesis of 3-(azidomethyl)thiophene[1][3]
-
Preparation: Dissolve 3-BMT in DMF (0.5 M concentration).
-
Note: Do not let this solution sit. Proceed immediately.
-
-
Nucleophile Addition: Add 1.2 equivalents of
at 0°C .-
Why: Lower temperature suppresses the elimination/polymerization pathway while allowing the substitution to proceed.
-
-
Monitoring: Allow to warm to Room Temp (RT). Monitor by TLC/HPLC every 30 mins.
Module 3: Organometallic Couplings (Kumada/Grignard)
Goal: Creating C-C bonds (e.g., P3HT precursors). Issue: Wurtz coupling (dimerization) and "scrambling" of the metal.[1]
Standard THF is often problematic for 3-BMT Grignard formation because the high local concentration of the formed Grignard reacts with unreacted bromide (Wurtz coupling).
Advanced Protocol: The 2-MeTHF Advantage
Recent industrial optimizations suggest 2-Methyltetrahydrofuran (2-MeTHF) is superior to THF for this specific substrate.[1]
-
Solvent: Use anhydrous 2-MeTHF .[1]
-
Why: It has lower Lewis basicity than THF and higher steric bulk.[1] This modifies the Schlenk equilibrium of the Grignard reagent, reducing the rate of homocoupling (dimerization) and stabilizing the magnesiated species.
-
-
Temperature: Conduct the Grignard formation at 0°C to 10°C , not reflux.
-
Catalyst: For Kumada couplings,
is the standard, but ensure the catalyst is added after Grignard formation is confirmed to prevent immediate polymerization of the monomer.
Decision Logic: Solvent Selection Guide
Use this flowchart to select the correct solvent system for your specific experimental goal.
Figure 2: Decision tree for solvent selection based on reaction type and kinetics.
Frequently Asked Questions (FAQ)
Q1: My 3-(bromomethyl)thiophene arrived as a black solid. Can I purify it? A: Generally, no .[1] If it has solidified, it has polymerized into poly(3-thienylmethyl).[1] This polymer is often cross-linked and insoluble.[1] Distillation is dangerous due to the risk of explosion from built-up HBr pressure and exotherms. Discard safely as hazardous waste and re-order.
Q2: Why does the protocol recommend adding Calcium Carbonate during storage?
A: The degradation is autocatalytic . One molecule hydrolyzing releases HBr, which catalyzes the polymerization of 100 more molecules.
Q3: Can I use ethanol or methanol as a solvent? A: Avoid if possible. While 3-BMT is soluble, these are protic solvents.[1] Over time (or with heat), solvolysis will occur, converting your bromide into an ether (e.g., 3-(ethoxymethyl)thiophene) and generating HBr, which triggers the polymerization loop.[1]
Q4: I need to run a reaction at reflux. Which solvent is safe? A: Refluxing 3-BMT is high-risk.[1] If necessary, use Acetonitrile (MeCN) .[1] It is polar enough to facilitate reaction but lacks the high boiling point of DMF (which makes workup difficult and encourages thermal polymerization).[1] Always keep the reaction time to the absolute minimum.
References
-
BenchChem. (2025).[1][3][4] Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene. Retrieved from 3[1]
-
Organic Syntheses. (Coll. Vol. 4, p. 921).[1] 3-Thenyl Bromide [Thiophene, 3-bromomethyl-].[1][5] Note on stability and storage over Calcium Carbonate.[1][5] Retrieved from 5[1]
-
Google Patents. (US7205414B2).[1] Process for the Kumada coupling reaction. Details the use of 2-methyl-THF to reduce dithienyl side products.[2] Retrieved from 2[1]
-
PubChem. (CID 520703).[1] 3-(Bromomethyl)thiophene Safety and Hazards. Retrieved from 1[1]
-
ResearchGate. Autopolymerization of 2-bromo-3-methoxythiophene. Mechanistic insights into HBr-catalyzed polymerization of thiophene derivatives. Retrieved from 6[1]
Sources
- 1. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: 2-(Chloromethyl)thiophene vs. 2-Bromothiophene in Cross-Coupling
Executive Summary
In medicinal chemistry and materials science, the thiophene ring is a ubiquitous pharmacophore. However, the choice between 2-bromothiophene and 2-(chloromethyl)thiophene represents a fundamental divergence in synthetic strategy.
-
2-Bromothiophene is the industry standard for direct arylation . It functions as a heteroaryl halide, facilitating the formation of biaryl bonds (Thiophene–Aryl) via standard Pd-catalyzed cycles.
-
2-(Chloromethyl)thiophene (also known as thenyl chloride) is a homologation reagent . It functions as a benzylic-type electrophile, introducing a methylene spacer (Thiophene–CH₂–Aryl).
Critical Advisory: While 2-bromothiophene is stable and robust, 2-(chloromethyl)thiophene is a lachrymator and inherently unstable. It requires specialized handling to prevent rapid polymerization and hazardous HCl evolution. This guide details the mechanistic distinctions, safety protocols, and optimized cross-coupling methodologies for both reagents.
Chemical Properties & Reactivity Matrix
The following matrix contrasts the physicochemical profiles that dictate experimental design.
| Feature | 2-Bromothiophene | 2-(Chloromethyl)thiophene |
| CAS Registry | 1003-09-4 | 765-50-4 |
| Electrophile Class | Heteroaryl Halide ( | Benzylic/Thenylic Halide ( |
| Bond Dissociation | C–Br bond is stable; requires Pd(0) insertion. | C–Cl bond is labile; highly reactive to nucleophiles ( |
| Stability | High. Stable at room temperature. | Low. Prone to acid-catalyzed polymerization. |
| Safety Hazard | Irritant.[1] Standard PPE required. | Severe Lachrymator. Corrosive. Potential explosion hazard in sealed vessels due to HCl buildup.[2][3] |
| Primary Side Reaction | Protodehalogenation (reduction). | Homocoupling (Wurtz-type dimerization) & Solvolysis. |
| Preferred Catalyst | Pd( | Pd(OAc) |
Mechanistic Divergence
The success of a cross-coupling reaction hinges on understanding the catalytic cycle. The diagram below illustrates the divergent pathways.
-
Path A (2-Bromothiophene): Follows the canonical Suzuki–Miyaura cycle. The rate-limiting step is typically oxidative addition into the stable C(
)–Br bond. -
Path B (2-(Chloromethyl)thiophene): Involves oxidative addition into a C(
)–Cl bond. The resulting -benzyl-palladium species is highly energetic and prone to homocoupling (dimerization to 1,2-di(thiophen-2-yl)ethane) before transmetalation can occur.
Figure 1: Mechanistic comparison showing the critical homocoupling risk associated with the benzylic electrophile (Path B).
Experimental Protocols
Protocol A: Standard Suzuki Coupling of 2-Bromothiophene
Objective: Synthesis of 2-phenylthiophene (Biaryl formation). Rationale: The C–Br bond requires standard activation. Simple phosphine ligands are sufficient.
-
Reagents:
-
Procedure:
-
Charge a reaction flask with boronic acid, base, and Pd catalyst.[6]
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add degassed solvent and 2-bromothiophene via syringe.
-
Heat to 80–90 °C for 4–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO
.
-
-
Expected Outcome: High yields (>85%). Main impurity is unreacted bromide or protodebrominated thiophene.
Protocol B: Optimized Coupling of 2-(Chloromethyl)thiophene
Objective: Synthesis of 2-benzylthiophene (Methylene-linked biaryl). Challenge: Prevent homocoupling and hydrolysis of the labile chloride. Solution: Use Potassium Organotrifluoroborates (Molander conditions). These nucleophiles are slow-releasing, preventing the "flood" of transmetalation that can lead to side reactions.
-
Reagents:
-
2-(Chloromethyl)thiophene (1.0 equiv) — Must be freshly distilled or stabilized.
-
Potassium phenyltrifluoroborate (PhBF
K) (1.1 equiv) -
Catalyst: Pd(OAc)
(2 mol%) + XPhos or RuPhos (4 mol%) -
Base: Cs
CO (3.0 equiv) -
Solvent: THF/Water (10:1)
-
-
Procedure:
-
Safety Note: Handle the chloromethylthiophene in a fume hood.[2][3] It is a potent lachrymator.
-
Add PhBF
K, Pd(OAc) , Ligand, and Cs CO to a vial. -
Purge with nitrogen.
-
Add THF/Water and then the chloromethylthiophene dropwise.
-
Heat to 70 °C for 16 hours.
-
Workup: Filter through a pad of silica/Celite to remove inorganic salts before standard extraction.
-
-
Expert Insight: If using standard boronic acids instead of trifluoroborates, you must use a high-activity catalyst like Pd-PEPPSI-IPr to outcompete the homocoupling pathway.
Handling & Stability Guide (Critical)
Failure to respect the instability of 2-(chloromethyl)thiophene is the most common cause of experimental failure.
| Parameter | 2-Bromothiophene | 2-(Chloromethyl)thiophene |
| Storage | Ambient temperature, dark. | Refrigerate (2–8°C). Store over acid scavenger (e.g., K |
| Shelf Life | Years. | Weeks to Months. Discard if liquid turns dark/viscous. |
| Purification | Distillation or Column Chromatography.[3] | Rapid Vacuum Distillation only. Silica gel degrades it (acidic). |
| Stabilization | None required. | Add 0.5% Dicyclohexylamine to inhibit HCl autocatalysis. |
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Organic Syntheses. (1956). 2-Chloromethylthiophene.[1][2][3][7][8] Organic Syntheses, Coll. Vol. 4, p.918. (Detailed safety and synthesis data). Link
-
BenchChem. (2025).[2][7] Stabilization of 2-(Chloromethyl)thiophene with Dicyclohexylamine. Technical Support Center. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Alternative reagents to 5-Bromo-3-(bromomethyl)-2-chlorothiophene for synthesis
Executive Summary: The Shift from Labile Halides
5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS: ~40032-76-6 for generic isomers; specific isomer is custom) has long been a staple "warhead" in the synthesis of SGLT2 inhibitors (e.g., Luseogliflozin) and kinase inhibitors. Its benzylic-like bromine is highly electrophilic, enabling rapid
However, this reagent presents critical bottlenecks in late-stage drug development:
-
Stability: It is prone to hydrolysis and self-polymerization upon storage.
-
Safety: It is a potent lachrymator and a potential Genotoxic Impurity (GTI) that requires rigorous purging.
-
Selectivity: The high reactivity often leads to bis-alkylation side products.
This guide evaluates two superior, field-proven alternatives: the Hydroxymethyl Bio-isostere (Alcohol) and the Carbaldehyde Precursor (Aldehyde). These alternatives offer higher stability and comparable or superior yields through modern catalytic protocols.
Decision Matrix: Selecting the Right Precursor
The choice of reagent depends entirely on the nucleophile you intend to couple. Use the following logic flow to determine your optimal pathway.
Figure 1: Strategic selection of thiophene precursors based on the target coupling partner.
Comparative Performance Analysis
The following data aggregates performance metrics from SGLT2 inhibitor process chemistry (e.g., Luseogliflozin intermediates) and general thiophene functionalization studies.
Table 1: Reagent Performance Metrics
| Feature | Bromomethyl (Baseline) | Hydroxymethyl (Alternative A) | Carbaldehyde (Alternative B) |
| Chemical Structure | -CH2Br | -CH2OH | -CHO |
| CAS Registry | Generic: 40032-76-6 | Generic: 40032-75-5 | Generic: 26405-26-3 |
| Shelf Stability | Poor (Hydrolyzes, lachrymator) | Excellent (Solid, stable >1 yr) | Good (Oxidation prone over time) |
| GTI Risk | High (Alkylating agent) | Low (Non-mutagenic) | Low (Reductive conditions) |
| Primary Mechanism | Mitsunobu / In-situ Activation | Reductive Amination | |
| Typical Yield | 65 - 75% | 80 - 92% (Mitsunobu) | 85 - 95% |
| Atom Economy | Moderate (Br waste) | High (Water waste via Mitsunobu) | High (Water waste) |
Key Technical Insights
-
The "In-Situ" Advantage: Using the Hydroxymethyl analog allows you to generate the reactive electrophile (mesylate or bromide) inside the reactor immediately before coupling. This avoids the isolation of the toxic bromomethyl species, significantly improving safety profiles in GMP settings.
-
Mitsunobu Efficiency: For ether synthesis (O-alkylation), the Hydroxymethyl route via Mitsunobu (DIAD/PPh3) consistently outperforms the
displacement of the bromide, primarily due to the suppression of elimination side-reactions common with benzylic-like halides.
Experimental Protocols
Method A: Mitsunobu Coupling (Best for Ether/Thioether Targets)
Replaces the Bromomethyl reagent for O-nucleophiles.
Rationale: This protocol uses 5-Bromo-2-chloro-3-(hydroxymethyl)thiophene , avoiding the handling of the lachrymatory bromide while achieving high stereocontrol (if applicable) and yield.
Reagents:
-
Substrate: 5-Bromo-2-chloro-3-(hydroxymethyl)thiophene (1.0 equiv)
-
Nucleophile: Phenol derivative or Alcohol (1.1 equiv)
-
Phosphine: Triphenylphosphine (
) (1.2 equiv) -
Azodicarboxylate: DIAD or DBAD (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Workflow:
-
Dissolution: Charge the thiophene alcohol, the nucleophile, and
into the reactor. Dissolve in anhydrous THF (0.2 M concentration) under atmosphere. -
Cooling: Cool the reaction mixture to 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent hydrazine byproduct precipitation or decomposition.
-
Reaction: Allow warming to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC/HPLC (Disappearance of alcohol).
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Silica gel chromatography. (Note: Triphenylphosphine oxide removal can be difficult; consider using polymer-supported
for easier cleanup).
Method B: Reductive Amination (Best for Amine Targets)
Replaces the Bromomethyl reagent for N-nucleophiles.
Rationale: Using 5-Bromo-2-chlorothiophene-3-carbaldehyde avoids over-alkylation (formation of quaternary ammonium salts) which is a frequent failure mode when using the bromomethyl reagent with primary amines.
Reagents:
-
Substrate: 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acid Catalyst: Acetic Acid (1-2 drops, optional to adjust pH to ~5-6)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Workflow:
-
Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid if the amine is weakly nucleophilic. Stir for 30-60 minutes to ensure imine formation (equilibrium).
-
Reduction: Add
in portions over 10 minutes. Caution: Mild exotherm and gas evolution ( ). -
Completion: Stir at room temperature for 4-12 hours.
-
Quench: Quench carefully with saturated
solution (pH should be basic, ~8-9). -
Isolation: Separate phases. Wash organic phase with water and brine. Dry over
. -
Yield Expectation: 85-95%. This route typically provides cleaner crude products than the alkylation route.
Synthetic Pathway Visualization
The following diagram illustrates the divergence from the "Classic" unstable route to the "Modern" stable routes.
Figure 2: Comparison of synthetic workflows. Green nodes represent preferred starting materials.
References
-
Vertex Pharmaceuticals & Kissei Pharmaceutical. (2015). Process for the preparation of Remogliflozin and intermediates. Describes the shift from unstable halides to stable alcohol precursors in SGLT2 inhibitor synthesis.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][2][3] Chemical Reviews, 109(6), 2551–2651. (Foundational text for the Mitsunobu protocol adaptation).
-
Taisho Pharmaceutical Co., Ltd. (2012).[4][5] C-Aryl Glucosides and Methods for Their Preparation (Luseogliflozin). Details the specific thiophene scaffold chemistry and handling of 5-bromo-2-chlorothiophene derivatives.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Method B).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)thiophene.[7] (Confirming lachrymator/instability status).[5][8]
Sources
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A Senior Application Scientist's Guide to Palladium Catalysts for Thiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiophene motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous blockbuster drugs and organic electronics. The efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the thiophene ring is paramount for the synthesis of novel drug candidates and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for achieving these transformations with high precision and functional group tolerance.
This guide provides a comparative analysis of commonly employed palladium catalysts for three key transformations of thiophene derivatives: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.
The Decisive Role of the Palladium Catalyst in Thiophene Coupling
The choice of the palladium catalyst is not merely a matter of routine; it is a critical decision that dictates the success of a thiophene coupling reaction. The catalyst's performance is a delicate interplay of the palladium precursor and, more importantly, the ancillary ligands that coordinate to the metal center. These ligands influence the catalyst's stability, solubility, and reactivity by modulating the electron density and steric environment around the palladium atom. This, in turn, affects the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Thiophenes, being electron-rich heterocycles, can sometimes pose unique challenges, including catalyst poisoning through strong coordination to the sulfur atom or undesired side reactions. Therefore, a judicious choice of catalyst is essential to navigate these complexities and achieve high yields and selectivity.
Comparative Analysis of Palladium Catalysts
This section provides a head-to-head comparison of various palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of thiophene substrates. The data presented is a synthesis of literature reports to offer a panoramic view of catalyst performance.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and vinyl-substituted thiophenes. The choice of catalyst is crucial for achieving high efficiency, especially with challenging substrates like bromothiophenes.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | [1] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 90 | 16 | 88 | [1] |
Expert Insights:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-sensitive catalyst that is often effective for a range of Suzuki couplings.[2] However, for less reactive substrates like bromothiophenes, it may require longer reaction times and higher temperatures.
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate with Sphos) : The use of bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) often leads to more active catalysts. This system demonstrates a significant improvement in reaction time and yield for the coupling of 3-bromothiophene.[1] The steric bulk of SPhos facilitates the reductive elimination step, which is often rate-limiting.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its robustness and effectiveness with a variety of substrates. The bidentate dppf ligand provides stability to the palladium center, preventing the formation of inactive palladium black.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of alkynylthiophenes, which are valuable precursors for more complex molecules and conjugated materials. The reaction is typically co-catalyzed by copper(I) salts, although copper-free protocols have also been developed.[4]
Table 2: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3 | High | [5][6] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50 | 4 | 91 | [7] |
| Pd(OAc)₂ | - | TBAF | Neat | 80 | 2 | 85 | [4][8] |
Expert Insights:
-
PdCl₂(PPh₃)₂ / CuI : This is the traditional and most widely used catalyst system for Sonogashira couplings.[8] The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6]
-
Pd(PPh₃)₄ / CuI : Similar to the above, this system is also highly effective. The choice between PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ often comes down to experimental convenience and air stability, with the former being more stable.[9]
-
Pd(OAc)₂ / TBAF (Copper-Free) : The development of copper-free Sonogashira couplings has been driven by the desire to avoid issues associated with copper, such as the formation of diacetylene byproducts (Glaser coupling) and difficulties in removing copper residues from the product.[4] In this system, a strong, non-coordinating base like tetrabutylammonium fluoride (TBAF) is used to facilitate the deprotonation of the alkyne.[4][8]
Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, including those derived from thiophenes. The development of sophisticated phosphine ligands has been key to the broad applicability of this reaction.
Table 3: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 2-Bromothiophene with Morpholine
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 75 | [3] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 4 | 92 | [10] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 6 | 88 | [11] |
Expert Insights:
-
Pd₂(dba)₃ / BINAP : Early generations of Buchwald-Hartwig catalysts utilized bidentate phosphine ligands like BINAP.[3] While effective, they often required higher catalyst loadings and longer reaction times for less reactive substrates.
-
Pd(OAc)₂ / RuPhos : The advent of bulky, electron-rich monophosphine ligands, such as RuPhos (a Buchwald ligand), dramatically improved the efficiency of the Buchwald-Hartwig amination. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
[Pd(allyl)Cl]₂ / t-BuXPhos : This pre-catalyst system, in conjunction with another highly effective Buchwald ligand, t-BuXPhos, offers excellent reactivity and is often used for challenging couplings. The choice of a strong, yet non-nucleophilic, base like cesium carbonate is often crucial for success.[11]
Experimental Protocols
The following are representative, step-by-step protocols for the three major coupling reactions discussed. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Argon (or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 2-bromothiophene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of 3-Iodothiophene with Phenylacetylene
Materials:
-
3-Iodothiophene
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon (or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 3-iodothiophene (1.0 mmol) and anhydrous THF (5 mL).
-
Add triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Aminothiophene with 4-Chlorotoluene
Materials:
-
2-Aminothiophene
-
4-Chlorotoluene
-
Pd(OAc)₂
-
RuPhos
-
Potassium carbonate (K₂CO₃)
-
tert-Amyl alcohol
-
Argon (or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and K₂CO₃ (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 2-aminothiophene (1.0 mmol) and 4-chlorotoluene (1.2 mmol).
-
Add tert-amyl alcohol (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Visualizations
Understanding the catalytic cycles of these reactions is key to troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of the copper acetylide intermediate.[6][13]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of thiophenes are powerful and versatile synthetic tools. The choice of the palladium catalyst, particularly the ligand, is a critical parameter that significantly impacts the reaction outcome. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos often provide superior results. In Sonogashira reactions, the classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice, while copper-free alternatives offer advantages in certain applications. The Buchwald-Hartwig amination has been revolutionized by the development of specialized phosphine ligands such as RuPhos and XPhos, enabling the efficient synthesis of a wide range of thiophene-based amines.
By understanding the comparative performance of these catalyst systems and the underlying mechanistic principles, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel thiophene-containing molecules.
References
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Jingwen, C. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
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Krasowska, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34665–34676. [Link]
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Kovács, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Singh, R., & Singh, A. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
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The Sonogashira Coupling. (n.d.). [Link]
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Martins, P. M., et al. (2017). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 22(12), 2149. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Jones, C. D., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(8), 1251–1254. [Link]
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Andersson, C. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749–4755.
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Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Thiophenes
Introduction: The Thiophene Scaffold and the Influence of Halogenation
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The introduction of halogen atoms—most commonly chlorine and bromine—onto the thiophene ring is a widely employed strategy to modulate the physicochemical properties and biological efficacy of these compounds.[4] Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby fine-tuning its therapeutic potential.[4][5]
This guide provides an in-depth, objective comparison of the biological activities of brominated versus chlorinated thiophenes, supported by experimental data from peer-reviewed literature. We will explore the nuances of how the choice of halogen influences antimicrobial and cytotoxic activities, as well as the underlying mechanisms of action and metabolic fate. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of novel thiophene-based therapeutics.
The Fundamental Chemistry: How Bromine and Chlorine Differentially Impact Reactivity
The distinct biological profiles of brominated and chlorinated thiophenes are rooted in the fundamental chemical differences between bromine and chlorine. While both are halogens, their size, electronegativity, and the strength of the carbon-halogen bond they form dictate their influence on a molecule's reactivity and interactions with biological systems.
Chlorination reactions are generally faster and more exothermic than bromination.[6] This is attributed to the stronger carbon-chlorine bond formed compared to the carbon-bromine bond.[7] However, this higher reactivity often translates to lower selectivity in chemical reactions.[8] In contrast, bromination is a more selective process, often favoring specific positions on the thiophene ring.[8] This selectivity can be advantageous in synthetic chemistry, allowing for more precise structural modifications.[9]
The differing reactivity of the halogens also influences their behavior in biological systems. For instance, the metabolic pathways and potential for bioactivation can be significantly affected by the nature of the halogen substituent.[10]
Comparative Biological Activities: A Data-Driven Analysis
Antimicrobial Efficacy: A Tale of Two Halogens
Both brominated and chlorinated thiophenes have demonstrated significant potential as antimicrobial agents.[5][11][12] The choice of halogen can, however, lead to variations in potency and spectrum of activity.
A systematic study on 3-halobenzo[b]thiophenes revealed that both 3-chloro and 3-bromo derivatives were active against a range of Gram-positive bacteria and the fungus Candida albicans.[5][13] Interestingly, the corresponding 3-iodo derivatives showed significantly less or no activity, highlighting the importance of the halogen's properties.[13] In some cases, chloro-substituted compounds showed slightly better or comparable activity to their bromo counterparts.[13] Conversely, other studies have suggested that chlorine substitution can enhance antifungal activity.[2][14]
The antimicrobial mechanism of thiophene-containing compounds is thought to involve the stabilization of DNA-cleavage complexes by selectively binding to the target protein.[11] Halogenation can enhance this interaction by modifying the electronic properties of the thiophene ring and influencing intermolecular interactions within the binding pocket.
Table 1: Comparative Antimicrobial Activity of Halogenated Thiophene Derivatives
| Compound Class | Halogen | Target Organism | Activity Metric (e.g., MIC, MFC) | Reference |
| 3-Halobenzo[b]thiophenes | Chlorine | Gram-positive bacteria, C. albicans | Active | [5][13] |
| Bromine | Gram-positive bacteria, C. albicans | Active | [5][13] | |
| Thiophene Derivatives | Chlorine | Acinetobacter baumannii, Escherichia coli | MIC50: 16-32 mg/L (Col-R A. baumannii), 8-32 mg/L (Col-R E. coli) | [12] |
| Acetylenic Thiophenes | Chlorine | Fungi | Enhanced activity compared to non-chlorinated analog | [2][14] |
Note: This table is a representative summary. MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values are highly dependent on the specific compound structure and the microbial strain tested.
Cytotoxicity and Anticancer Potential: Unpacking the Halogen's Role
The cytotoxic properties of halogenated thiophenes against various cancer cell lines have been extensively investigated.[2][15] The introduction of a halogen can significantly enhance the anticancer activity of the parent thiophene scaffold.
For instance, a study on novel thiophene derivatives demonstrated that several compounds, including halogenated ones, exhibited potent cytotoxic activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines.[15] Research on brominated salphen compounds also indicated that a higher degree of bromination correlated with lower IC50 values, suggesting increased cytotoxicity.[16]
The mechanism of cytotoxicity is often linked to the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation. The specific halogen can influence these processes by altering the molecule's ability to interact with its biological target.
Table 2: Comparative Cytotoxicity of Halogenated Thiophene Derivatives
| Compound Class | Halogen | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Terthiophenes | Not specified | SKOV3 | 7.73 µM | [2] |
| Not specified | Various | 24.57 to 77.23 µM | [2] | |
| Brominated Salphens | Bromine | PC-3 (prostate) | 9.6 µM | [16] |
| Bromine | LS 180 (colon) | 13.5 µM | [16] | |
| Bromine | HeLa (cervix) | 38.7 µM | [16] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are specific to the tested compounds and cell lines.
Metabolism, Toxicity, and Bioactivation: A Critical Consideration
While halogenation can enhance therapeutic activity, it also necessitates a thorough evaluation of the compound's metabolic fate and potential for toxicity. The thiophene ring itself is considered a "structural alert" as its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[10] These reactive species, such as thiophene S-oxides and thiophene epoxides, can cause hepatotoxicity.[10][17]
The presence and type of halogen can influence these metabolic pathways. For example, 2-chloro substitution on a thiophene ring has been shown to reduce, but not completely prevent, the formation of reactive metabolites.[10] The biotransformation of halogenated compounds can also lead to metabolites with altered biological activity. For instance, the biotransformation of brominated flame retardants can produce hydroxylated metabolites with significantly increased endocrine-disrupting potency.[18]
Chlorinated thiophenes have also been identified as bioaccumulable compounds with moderate toxicity.[19] Their biotransformation can involve processes like hydroxylation and dechlorination.[20]
Experimental Workflow: Assessing Biological Activity and Metabolic Stability
A robust evaluation of brominated and chlorinated thiophenes requires a standardized set of experimental protocols.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Metabolic Stability Assay (Microsomal Incubation)
This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Caption: Workflow for evaluating metabolic stability.
Conclusion: A Strategic Choice for Drug Discovery
The decision to incorporate a bromine or chlorine atom into a thiophene-based drug candidate is a strategic one with significant implications for its biological activity. This guide has illuminated the key differences and similarities between brominated and chlorinated thiophenes, providing a framework for rational drug design.
-
Reactivity and Synthesis: Chlorination is faster but less selective, while bromination offers greater precision in synthesis. [7][8]* Antimicrobial Activity: Both chloro and bromo substitutions can confer potent antimicrobial properties, with the optimal choice being context-dependent and requiring empirical validation. [5][13]* Cytotoxicity: Halogenation generally enhances cytotoxic activity against cancer cells. [15][16]* Metabolism and Toxicity: The potential for bioactivation and the formation of toxic metabolites is a critical consideration for all halogenated thiophenes and must be thoroughly investigated. [10] Ultimately, the selection of bromine versus chlorine should be guided by a comprehensive evaluation of the desired therapeutic profile, including potency, selectivity, and safety. The experimental protocols outlined herein provide a robust starting point for such investigations. As our understanding of the intricate interplay between halogenation and biological systems continues to evolve, so too will our ability to harness the power of these chemical modifications to create safer and more effective medicines.
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Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI. Retrieved January 28, 2026, from [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. (2021, August 19). Chemical Research in Toxicology. Retrieved January 28, 2026, from [Link]
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Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Biotransformation of brominated flame retardants into potentially endocrine-disrupting metabolites, with special attention to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). (2007). Environmental Science & Technology. Retrieved January 28, 2026, from [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022, February 17). MDPI. Retrieved January 28, 2026, from [Link]
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Chlorination vs Bromination. (2021, December 15). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Thiophenes with antimicrobial activity isolated from natural sources. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). PMC - NIH. Retrieved January 28, 2026, from [Link]
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A novel method for the bromination of thiophenes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. (n.d.). IJFMR. Retrieved January 28, 2026, from [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022, February 17). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, December 21). PubMed. Retrieved January 28, 2026, from [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2016, January 11). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
-
Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (2023, May 4). ChemistrySelect. Retrieved January 28, 2026, from [Link]
-
Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching. (1988, February 1). Water Science & Technology. Retrieved January 28, 2026, from [Link]
-
Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. (n.d.). International Science Community Association. Retrieved January 28, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). Frontiers. Retrieved January 28, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
- Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Google Patents.
-
Bioaccumulation and Biotransformation of Chlorinated Paraffins. (2022, December 12). MDPI. Retrieved January 28, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Thermal studies of chlorinated thiophenols. (n.d.). Figshare. Retrieved January 28, 2026, from [Link]
-
Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. (2018, December 23). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved January 28, 2026, from [Link]
-
Comparison of rate of reaction in bromination and chlorination. (2016, March 21). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Thiophenes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Research Portal. Retrieved January 28, 2026, from [Link]
-
Bioaccumulation and Biotransformation of Chlorinated Paraffins. (2022, December 8). ResearchGate. Retrieved January 28, 2026, from [Link]
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Regioselectivity in the Bromination of Different Thiophene Precursors: A Comparative Guide
Executive Summary
For researchers in medicinal chemistry and organic electronics, the functionalization of thiophene rings is a foundational yet often deceptive challenge. While thiophene is electron-rich and prone to Electrophilic Aromatic Substitution (EAS), controlling regioselectivity—specifically distinguishing between the chemically distinct C2 (α) and C3/C4 (β) positions—requires precise modulation of reagents and conditions.
This guide provides an objective comparison of bromination strategies for various thiophene precursors. It contrasts standard electrophilic methods (NBS, Br
Mechanistic Foundation: The Sulfur Effect
To control regioselectivity, one must first understand the electronic bias of the thiophene ring.
The Alpha-Rule (C2/C5 Preference)
Thiophene reacts with electrophiles roughly
-
C2 Attack: Leads to a carbocation intermediate stabilized by three resonance structures (charge delocalized onto Sulfur).
-
C3 Attack: Leads to an intermediate with only two resonance structures (less stable).
Consequently, without strong steric or electronic interference, bromination defaults to the C2 or C5 positions.
Diagram 1: Mechanistic Pathways & Resonance Stability
Caption: Comparative stability of cationic intermediates during electrophilic attack. The C2 pathway is kinetically favored due to superior resonance stabilization.
Comparative Analysis: Substrate-Specific Strategies
Scenario A: 3-Alkylthiophenes (Activated Systems)
Target: 3-Hexylthiophene (P3HT monomer precursor). Challenge: Controlling mono-bromination (C2) vs. di-bromination (C2, C5).
-
Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (
) for this application. NBS releases slowly in situ or reacts via a radical mechanism, allowing for stoichiometric control. -
Regioselectivity: The C2 position is sterically less hindered than C4 and electronically activated.
-
Kinetic Product: 2-Bromo-3-hexylthiophene.[1]
-
Thermodynamic/Over-reaction Product: 2,5-Dibromo-3-hexylthiophene.
-
| Reagent | Solvent | Temp | Selectivity (Mono:Di) | Notes |
| NBS (1.0 eq) | DMF | 0°C → RT | 95:5 | High regioselectivity for C2. DMF promotes polar mechanism. |
| NBS (1.0 eq) | THF | RT | 85:15 | Slower reaction; higher radical background leads to mixtures. |
| Br | AcOH | RT | 60:40 | Difficult to stop at mono-stage; exothermic and harsh. |
Scenario B: 2-Electron-Withdrawing Thiophenes (Deactivated Systems)
Target: 2-Acetylthiophene or 2-Nitrothiophene. Challenge: Overcoming the "Alpha-Rule" to access the C4 (beta) position.
Standard bromination follows the "Alpha-Rule" even with deactivating groups, directing to C5. To access the C4 position (meta to the acetyl group), one must use the "Swamping Catalyst" method.
-
Method 1: Standard EAS (Br
only)-
Outcome: 5-Bromo-2-acetylthiophene.
-
Reason: The sulfur's activation of C5 overpowers the meta-directing effect of the acetyl group.
-
-
Method 2: Swamping Catalyst (Excess AlCl
)-
Outcome: 4-Bromo-2-acetylthiophene.
-
Mechanism: Excess AlCl
complexes with the carbonyl oxygen and the thiophene ring, making the system extremely electron-deficient. The reaction shifts to a regime where the meta-directing effect of the complexed carbonyl dominates, directing the incoming bromine to C4.
-
Scenario C: Sensitive/Complex Scaffolds
Target: 3-Formylthiophene or substrates with acid-labile groups. Challenge: Avoiding oxidation or polymerization.
-
Method: Lithiation-Quenching. [2]
-
Protocol: Treat with LDA or n-BuLi at -78°C (kinetic deprotonation at C2) followed by a bromine source (CBr
or 1,2-dibromoethane). -
Advantage: Bypasses EAS rules entirely; selectivity is determined by pKa of the proton (C2-H is most acidic).
Decision Matrix & Workflow
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting bromination conditions based on substrate electronics and target regiochemistry.
Detailed Experimental Protocols
Protocol A: Regioselective Monobromination of 3-Hexylthiophene
Target: 2-Bromo-3-hexylthiophene (Precursor for Head-to-Tail coupling)
Rationale: Using DMF as a solvent polarizes the NBS, enhancing electrophilicity while suppressing radical side reactions that lead to benzylic (side-chain) bromination.
-
Setup: Charge a flame-dried round-bottom flask with 3-hexylthiophene (10 mmol, 1.68 g) and anhydrous DMF (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Shield the flask from light (aluminum foil) to prevent radical initiation.
-
Addition: Dissolve N-bromosuccinimide (NBS) (10 mmol, 1.78 g) in DMF (10 mL) and add dropwise over 30 minutes.
-
Critical Step: Do not add NBS as a solid; localized high concentration causes di-bromination.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexanes).
-
Workup: Quench with water (50 mL). Extract with diethyl ether (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO
. -
Purification: Silica gel chromatography (100% Hexanes).
-
Expected Yield: 85-92%.
-
Selectivity: >95% 2-bromo isomer.
-
Protocol B: "Swamping Catalyst" Bromination of 2-Acetylthiophene
Target: 4-Bromo-2-acetylthiophene (Meta-substitution)
Rationale: The excess AlCl
-
Setup: In a dry flask under Argon, place AlCl
(25 mmol, 2.5 equiv) and dry chloroform (or methylene chloride) (20 mL). -
Substrate Addition: Add 2-acetylthiophene (10 mmol, 1.26 g) slowly.
-
Note: The mixture will generate heat and may form a complex precipitate. Stir vigorously.
-
-
Bromination: Add Br
(11 mmol, 0.56 mL) dropwise over 45 minutes at room temperature. -
Reflux: Heat the mixture to reflux (approx. 60°C for CHCl
) for 2-4 hours. -
Quench: Caution! Pour the reaction mixture carefully onto a mixture of ice and conc. HCl. The aluminum complex reacts violently with water.
-
Workup: Extract with DCM. Wash with sodium thiosulfate (to remove excess Br
) and sodium bicarbonate. -
Purification: Recrystallization from ethanol or column chromatography.
-
Expected Yield: 60-75%.
-
Selectivity: Major product is 4-bromo isomer.[3] (Standard bromination without AlCl
yields the 5-bromo isomer).
-
Summary Data Table
| Substrate | Conditions | Major Product | Yield | Regioselectivity Mechanism |
| Thiophene | NBS, AcOH/CHCl | 2-Bromothiophene | 80% | Electronic ( |
| 3-Hexylthiophene | NBS (1 eq), DMF | 2-Bromo -3-hexylthiophene | 90% | Steric + Electronic (Kinetic) |
| 3-Hexylthiophene | NBS (2.2 eq), DMF | 2,5-Dibromo-3-hexylthiophene | 95% | Exhaustive Bromination |
| 2-Acetylthiophene | Br | 5-Bromo -2-acetylthiophene | 70% | Electronic ( |
| 2-Acetylthiophene | Br | 4-Bromo -2-acetylthiophene | 65% | Swamping Catalyst (Meta-directing) |
| 3-Formylthiophene | n-BuLi, then CBr | 2-Bromo-3-formylthiophene | 77% | Lithiation (Acidity of C2-H) |
References
-
Regioselectivity in Thiophene Bromination (General)
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
-
Swamping Catalyst Method
-
Bromination of 2-acetylthiophene and thiophene-2-carbaldehyde.[3] Gol'dfarb et al., 1990 (Cited in Thieme Connect).
-
-
P3HT Precursor Synthesis (3-Hexylthiophene)
-
Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer, 2,5-dibromo-3-hexylthiophene.[1] Newcastle University Research, 2025.
-
-
Lithiation Strategies
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021.
-
NBS vs Br2 Comparison
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.
Sources
Definitive Guide: Suzuki vs. Stille Coupling for Biarylthiophene Synthesis
Part 1: Executive Summary & The "Thiophene Paradox"
In the synthesis of biarylthiophenes—critical motifs in organic semiconductors (e.g., P3HT) and pharmaceuticals—the choice between Suzuki-Miyaura and Stille couplings is rarely a simple preference; it is a strategic decision between atom economy/toxicity (Suzuki) and kinetic stability/reliability (Stille).
While Suzuki coupling is the industry standard for general biaryl synthesis due to its green profile, it frequently fails with 2-substituted thiophenes . This guide dissects the mechanistic root of this failure—protodeboronation —and provides the advanced protocols required to overcome it, alongside the Stille alternative for when failure is not an option.
The Core Trade-Off
| Feature | Suzuki-Miyaura | Stille |
| Key Reagent | Organoboron (Boronic acid/ester) | Organostannane (Tin) |
| Thiophene Stability | Poor (2-thienylboronic acids degrade rapidly) | Excellent (Stannanes are shelf-stable) |
| Reaction Conditions | Basic (Required for transmetallation) | Neutral (Tolerates base-sensitive groups) |
| Toxicity | Low (Green chemistry aligned) | High (Requires rigorous Sn removal) |
| Primary Failure Mode | Protodeboronation of nucleophile | Purification difficulty / Toxicity |
Part 2: Mechanistic Divergence & Critical Analysis
The Suzuki Failure Mode: Protodeboronation
The "Achilles' heel" of Suzuki coupling in thiophene chemistry is the instability of the C–B bond at the 2-position. Under the basic conditions required to activate the boronic acid (forming the boronate "ate" complex), 2-thienylboronic acids undergo rapid protodeboronation .
-
Mechanism: The heteroatom (Sulfur) stabilizes the negative charge at the C2 position, facilitating the cleavage of the C–B bond by water or alcohols before transmetallation can occur.
-
Consequence: You observe the formation of unsubstituted thiophene (hydrodeboronation product) rather than the biaryl product.
The Stille Advantage: Neutral Stability
Stille coupling operates under neutral conditions. The C–Sn bond in 2-stannylthiophenes is covalent and robust. It does not require base activation, meaning the nucleophile remains intact throughout the reaction, even at high temperatures. This makes Stille the "Gold Standard" for:
-
Polymerizations (where monomer purity is paramount).
-
Complex substrates with base-sensitive protecting groups.
Part 3: Head-to-Head Performance Data
The following data illustrates the dramatic difference in yield when coupling unstable 2-thienyl nucleophiles. Note the rescue effect of using MIDA boronates (an advanced Suzuki strategy).
Table 1: Coupling Efficiency of 2-Substituted Thiophenes with Aryl Chlorides
| Entry | Nucleophile Type | Coupling Method | Conditions | Yield (%) |
| 1 | 2-Thienylboronic acid | Standard Suzuki | Pd(PPh3)4, Na2CO3, DME/H2O | 37% |
| 2 | 2-Thienyl Pinacol Ester | Standard Suzuki | Pd(dppf)Cl2, K3PO4, Dioxane | 55% |
| 3 | 2-Thienyl MIDA Boronate | Slow-Release Suzuki | Pd(OAc)2/XPhos, K3PO4, Dioxane/H2O | 94% |
| 4 | 2-Tributylstannylthiophene | Standard Stille | Pd2(dba)3, P(o-tol)3, Toluene | 92% |
Data synthesized from comparative studies on heteroaryl couplings [1, 2].
Part 4: Decision Logic (Visualization)
The following decision tree guides the selection process based on substrate stability and purification constraints.
Caption: Strategic selection workflow for thiophene couplings. Red nodes indicate high-risk decision points.
Part 5: Advanced Experimental Protocols
Protocol A: The "Slow-Release" Suzuki Coupling (MIDA Boronate)
Best for: 2-substituted thiophenes where Tin toxicity is unacceptable.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are resistant to transmetallation. Under specific aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.[1][2] This keeps the concentration of the unstable boronic acid low ("slow release"), preventing the second-order decomposition pathway while allowing the cross-coupling to proceed.
Materials:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-Thienyl MIDA Boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)2, XPhos, and K3PO4.
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and Water. The presence of water is critical for the hydrolysis of the MIDA group.
-
Reaction: Heat to 60 °C (NOT reflux). High heat accelerates protodeboronation. Stir for 6–12 hours.
-
Monitoring: Monitor by HPLC. You will see the slow disappearance of the MIDA ester and the formation of product.
-
Workup: Dilute with EtOAc, wash with NaHCO3 and brine. Dry over MgSO4.
-
Self-Validation: If yield is low, check the pH of the aqueous layer. It must be basic enough to hydrolyze the MIDA but not so harsh as to destroy the free boronic acid immediately.
Protocol B: Robust Stille Coupling with Fluoride Workup
Best for: Complex materials, polymers, and sterically hindered substrates.
The Logic: Stille coupling is robust but leaves toxic tributyltin residues. This protocol uses a fluoride source to convert the lipophilic tributyltin chloride byproduct into insoluble polymeric tributyltin fluoride, which can be filtered off.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: P(o-tol)3 (8 mol%) - Bulky ligand prevents catalyst deactivation.
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3, P(o-tol)3, aryl halide, and stannane in toluene.
-
Reaction: Heat to 100 °C for 12–24 hours.
-
The "F" Workup (Critical Step):
-
Cool the reaction to room temperature.
-
Add an aqueous solution of KF (Potassium Fluoride) or a solution of CsF in methanol.
-
Stir vigorously for 2 hours. A white, polymeric precipitate (Bu3SnF) will form.
-
-
Filtration: Filter the mixture through a pad of Celite. The toxic tin residues are largely trapped in the solid filter cake.
-
Extraction: Extract the filtrate with ether/EtOAc.
-
Self-Validation: Run an NMR of the crude. If sharp peaks around 0.9-1.5 ppm (alkyl tin) remain, repeat the KF treatment or use silica gel impregnated with KF (10% w/w) for column chromatography.
Part 6: References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene-Based Natural Products." Journal of the American Chemical Society, 129(21), 6716-6717.
-
Foundational paper establishing MIDA boronates for unstable intermediates.
-
-
Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(22), 7600–7601.
-
Specific data on 2-thienyl boronate stability and yield comparisons.
-
-
Bao, M., et al. (2023). "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines."[3][4] Organic & Biomolecular Chemistry, 21, 5152.
-
Recent head-to-head comparison demonstrating Stille superiority in complex heterocycles.
-
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[4][5][6][7] Organic Reactions, 50, 1-652.
-
The authoritative review on Stille mechanisms and conditions.
-
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Substituent Effects on the ¹H NMR Chemical Shifts of Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, thiophene and its derivatives represent a cornerstone of heterocyclic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates a profound understanding of their structural and electronic properties. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating the nuanced electronic architecture of these molecules. The chemical shift of each proton on the thiophene ring is exquisitely sensitive to its local electronic environment, which is, in turn, profoundly influenced by the nature and position of substituents.
This guide provides an in-depth comparison of the impact of various substituents on the ¹H NMR chemical shifts of thiophene protons. We will explore the underlying electronic principles, present comparative experimental data, and provide a robust experimental protocol for the reliable acquisition of high-quality ¹H NMR spectra for your own substituted thiophene compounds.
The Unsubstituted Thiophene: A Baseline for Comparison
The ¹H NMR spectrum of unsubstituted thiophene serves as our fundamental reference point. Due to the ring current effect inherent in aromatic systems, the protons of thiophene are deshielded and resonate at a higher chemical shift (further downfield) than typical olefinic protons[1]. The spectrum is characterized by two distinct multiplets, corresponding to the α-protons (H2 and H5) and the β-protons (H3 and H4). The α-protons, being closer to the electron-withdrawing sulfur atom, are more deshielded and appear at a higher chemical shift.
Table 1: ¹H NMR Chemical Shifts of Unsubstituted Thiophene
| Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| H2, H5 | ~7.35 |
| H3, H4 | ~7.10 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
The Influence of Substituents: A Tale of Two Effects
The introduction of a substituent onto the thiophene ring disrupts the electron density distribution, leading to predictable shifts in the proton resonances. These shifts can be rationalized by considering two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect [2][3].
-
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the protons and causing a downfield shift (higher ppm). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the protons and causing an upfield shift (lower ppm)[2].
-
Resonance Effect: This effect is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons or pi bonds can donate or withdraw electron density via resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. In the thiophene ring, for a substituent at the 2-position, the "ortho" positions are H3, the "meta" position is H4, and the "para" position is H5. For a substituent at the 3-position, the "ortho" positions are H2 and H4, and the "meta" position is H5.
The interplay of these two effects determines the final observed chemical shift.
Visualizing Electron Density Shifts
The following diagrams illustrate how electron-donating and electron-withdrawing groups at the 2-position influence the electron density within the thiophene ring through resonance.
Caption: Resonance effect of an electron-donating group on thiophene.
Caption: Resonance effect of an electron-withdrawing group on thiophene.
Comparative Analysis of Substituted Thiophenes
The following tables provide a comparative overview of the ¹H NMR chemical shifts for a selection of 2- and 3-substituted thiophenes, categorized by the electronic nature of the substituent. All data is for spectra recorded in CDCl₃.
2-Substituted Thiophenes
Table 2: ¹H NMR Chemical Shifts of 2-Substituted Thiophenes
| Substituent (at C2) | Electronic Effect | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) |
| -H (Unsubstituted) | - | ~7.10 | ~7.10 | ~7.35 |
| -CH₃[4] | EDG (weak) | ~6.75 | ~6.88 | ~7.05 |
| -OCH₃[5][6] | EDG (strong) | ~6.20 | ~6.70 | ~6.85 |
| -Cl[7][8] | EWG (inductive), EDG (resonance) | ~6.92 | ~6.74 | ~6.79 |
| -NO₂ | EWG (strong) | ~7.90 | ~7.20 | ~8.00 |
Analysis of 2-Substituted Thiophenes:
-
Electron-Donating Groups (EDGs): As expected, the methyl (-CH₃) and methoxy (-OCH₃) groups cause an upfield shift for all ring protons compared to unsubstituted thiophene. The strong resonance donation of the methoxy group leads to a particularly significant shielding of the ortho (H3) and para (H5) protons.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂), a potent electron-withdrawing group through both induction and resonance, causes a substantial downfield shift of all protons, most notably the ortho (H3) and para (H5) protons.
-
Halogens: The effect of chlorine (-Cl) is more complex. Its inductive withdrawal deshields the protons, while its resonance donation of a lone pair shields them. For chlorine, the inductive effect generally dominates, resulting in a net deshielding, though the effect is less pronounced than that of the nitro group.
3-Substituted Thiophenes
Table 3: ¹H NMR Chemical Shifts of 3-Substituted Thiophenes
| Substituent (at C3) | Electronic Effect | H2 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) |
| -H (Unsubstituted) | - | ~7.35 | ~7.10 | ~7.35 |
| -CH₃[9][10] | EDG (weak) | ~7.10 | ~6.90 | ~7.20 |
| -OCH₃[11][12] | EDG (strong) | ~7.05 | ~6.25 | ~6.95 |
| -Cl | EWG (inductive), EDG (resonance) | ~7.20 | ~7.00 | ~7.25 |
| -NO₂ | EWG (strong) | ~8.10 | ~7.40 | ~7.80 |
Analysis of 3-Substituted Thiophenes:
-
Electron-Donating Groups (EDGs): Similar to the 2-substituted case, the methyl and methoxy groups at the 3-position cause an upfield shift of the ring protons. The strong resonance effect of the methoxy group is most prominent at the ortho positions (H2 and H4).
-
Electron-Withdrawing Groups (EWGs): The nitro group at the 3-position strongly deshields all protons, with the most significant downfield shifts observed for the ortho protons (H2 and H4).
-
Halogens: The chloro substituent at the 3-position again demonstrates the competing inductive and resonance effects, resulting in a slight downfield shift for the ring protons.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality ¹H NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted thiophene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds[13].
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
If an internal standard is desired, add a small amount of tetramethylsilane (TMS). However, modern spectrometers can often reference the spectrum to the residual solvent peak[14].
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet[13].
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution. Most modern spectrometers have automated shimming routines.
-
Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.
-
Workflow for ¹H NMR Data Acquisition
Caption: Standard workflow for acquiring and processing ¹H NMR spectra.
Conclusion
The ¹H NMR chemical shifts of thiophene protons are a powerful diagnostic tool for probing the electronic effects of substituents. By understanding the interplay of inductive and resonance effects, researchers can predict and interpret the spectra of novel thiophene derivatives, gaining invaluable insights into their molecular structure and reactivity. The comparative data and standardized protocol provided in this guide serve as a practical resource for scientists and professionals working with these important heterocyclic compounds, facilitating more efficient and accurate structural elucidation in drug discovery and materials development.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Abraham, R. J., & Matth, P. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Download Scientific Diagram]. Retrieved from [https://www.researchgate.net/figure/1-H-NMR-Chemical-Shift-Values-dppm-for-the-Thiophene-Proton-of-BT-NDI-BT-BT-PDI-BT-and-BT_tbl2_372022869]([Link] Proton-of-BT-NDI-BT-BT-PDI-BT-and-BT_tbl2_372022869)
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
-
ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... [Download Table]. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Conduct Science. (2020, January 18). ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved from [Link]
- TDWC. (2016). NMR Techniques in Organic Chemistry: a quick guide.
-
PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]
- (n.d.).
-
Claridge, T. D. W. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2024, January 19). H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorothiophene. Retrieved from [Link]
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- 1. modgraph.co.uk [modgraph.co.uk]
- 2. conductscience.com [conductscience.com]
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- 5. 2-Methoxythiophene | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxythiophene(16839-97-7) 1H NMR spectrum [chemicalbook.com]
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- 9. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]
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- 11. 3-Methoxythiophene(17573-92-1) 1H NMR spectrum [chemicalbook.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Coupling Constants in Substituted Thiophene NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a foundational scaffold in a multitude of pharmaceuticals and organic materials. A precise understanding of the substitution patterns on this five-membered heterocycle is paramount for predicting molecular conformation, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating these substitution patterns, with proton-proton (¹H-¹H) coupling constants (J-values) offering a detailed window into the connectivity and spatial relationships of the ring's substituents.
This guide provides an in-depth analysis of ¹H-¹H coupling constants in substituted thiophenes, comparing experimentally observed values with theoretical predictions and offering a robust protocol for acquiring high-quality NMR data.
The Thiophene Ring: A Primer on Proton-Proton Couplings
The thiophene ring possesses a unique electronic structure that influences the magnitude of its proton-proton coupling constants. Unlike benzene, the C-C bond lengths in thiophene are not all equal, leading to a more complex set of coupling interactions. The key couplings to consider are:
-
Vicinal Couplings (³J): These occur between protons on adjacent carbons (e.g., H2-H3, H3-H4, H4-H5). The magnitude of these couplings is highly dependent on the dihedral angle between the coupled protons, a relationship famously described by the Karplus equation.[1]
-
Long-Range Couplings (⁴J and ⁵J): Couplings can also be observed between protons separated by four or five bonds (e.g., H2-H4, H2-H5, H3-H5). These are typically smaller than vicinal couplings but provide crucial information for unambiguous assignment of substitution patterns.[2][3]
The presence of substituents dramatically alters these coupling constants. Factors such as the substituent's electronegativity, size, and position on the ring all play a significant role.[4][5]
Diagram of Thiophene Coupling Pathways
Caption: Visualization of vicinal (³J) and long-range (⁴J and ⁵J) proton-proton coupling pathways in a thiophene ring.
Comparative Analysis of Coupling Constants in Substituted Thiophenes
The table below summarizes typical ¹H-¹H coupling constants observed for various substitution patterns on the thiophene ring. These values are a compilation from experimental data and serve as a valuable reference for spectral interpretation.
| Coupling Constant | Unsubstituted Thiophene (Hz) | 2-Substituted Thiophene (Hz) | 3-Substituted Thiophene (Hz) | Factors Influencing Variation |
| ³J₂₃ | 4.9 - 5.1 | 5.1 - 5.8 | ~3.5 | Electronegativity of substituent at C2 or C3.[4] |
| ³J₃₄ | 3.4 - 3.6 | 3.5 - 3.9 | 4.9 - 5.2 | Less affected by C2 substituents, significantly by C3. |
| ³J₄₅ | 4.9 - 5.1 | ~5.0 | 4.9 - 5.1 | Relatively insensitive to substitution at C2 or C3. |
| ⁴J₂₄ | 1.0 - 1.2 | ~1.0 | ~1.5 | Shows "zig-zag" pathway dependence. |
| ⁴J₃₅ | 1.4 - 1.7 | ~1.5 | ~3.0 | Also exhibits "zig-zag" pathway dependence. |
| ⁵J₂₅ | 2.7 - 2.9 | ~2.9 | ~2.9 | Generally the largest long-range coupling. |
Key Insights from the Data:
-
Substituent Position Matters: The position of a substituent has a pronounced and predictable effect on the coupling constants. For instance, a substituent at the 2-position primarily influences ³J₂₃ and ³J₃₄, while a substituent at the 3-position has a more significant impact on ³J₂₃ and ³J₃₄.
-
Electronegativity Effects: Studies have shown a linear correlation between the electronegativity of a substituent at the 2-position and the values of the three proton-proton coupling constants.[4]
-
Long-Range Couplings for Confirmation: The long-range couplings (⁴J and ⁵J) are often the key to differentiating between isomers. For example, the magnitude of ⁴J₂₄ versus ⁴J₃₅ can help distinguish between 2- and 3-substituted thiophenes.
Experimental vs. Theoretical Predictions
While experimental data provides the ground truth, computational methods offer a powerful predictive tool for estimating coupling constants. Density Functional Theory (DFT) calculations can provide theoretical spectra that often show excellent agreement with experimental results.[6] This synergy is particularly valuable for:
-
Complex Spectra: When spectra are crowded or second-order effects are significant, theoretical predictions can aid in the initial assignment.
-
Novel Compounds: For newly synthesized thiophene derivatives, computational predictions can provide an initial hypothesis for the structure before full experimental characterization.
-
Conformational Analysis: By calculating coupling constants for different conformers, it's possible to gain insight into the preferred solution-state conformation of flexible substituents.
It is important to note that the accuracy of theoretical predictions is highly dependent on the level of theory and basis set employed in the calculation.
A Robust Protocol for Acquiring High-Quality NMR Spectra of Substituted Thiophenes
To obtain reliable coupling constant data, meticulous experimental technique is essential. The following protocol outlines a self-validating workflow for acquiring high-quality ¹H NMR spectra.
Experimental Workflow
Caption: A step-by-step workflow for the acquisition and analysis of NMR spectra of substituted thiophenes.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted thiophene.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.[7]
-
Place the sample in the magnet and lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition:
-
Acquire a quick, standard 1D ¹H spectrum (e.g., 8-16 scans) to assess the signal-to-noise ratio and the spectral width.
-
Optimize the spectral width to encompass all proton signals and adjust the receiver gain to maximize the dynamic range without clipping the signal.
-
For unambiguous assignment, acquire a 2D Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) spectrum.[8][9] These experiments reveal which protons are coupled to each other.
-
For long-range C-H couplings, consider a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[10]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak.[11]
-
Expand the regions of interest in the 1D spectrum and use the software's peak-picking tool to accurately measure the frequencies of the individual lines within a multiplet. The difference in frequency between adjacent lines is the coupling constant in Hertz (Hz).
-
Use the cross-peaks in the 2D COSY/TOCSY spectra to confirm which protons are coupled, validating the J-values measured from the 1D spectrum.
-
By following this comprehensive guide, researchers can confidently analyze the NMR spectra of substituted thiophenes, leading to accurate structural elucidation and a deeper understanding of their chemical and physical properties.
References
-
Bulman, M. J. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25(7), 1433–1439. [Link]
-
Unknown. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Semantic Scholar. [Link]
-
Unknown. (2025-08-06). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. [Link]
-
Unknown. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry. [Link]
-
Unknown. (2025-08-06). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. [Link]
-
Unknown. (2023-05-16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. YouTube. [Link]
-
Unknown. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. [Link]
-
Unknown. Ch 13 - Coupling. University of Calgary. [Link]
-
Stanton, J. F., et al. (2020). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 152(14), 144304. [Link]
-
Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6046–6055. [Link]
-
Unknown. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]
-
Unknown. Factors influencing the chemical shift and coupling constants. Science Trove. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]
-
Unknown. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]
-
Unknown. (2025-09-16). 1 H NMR spectra showing regioselective substitutions on thiophene. ResearchGate. [Link]
-
Adriaensens, P., et al. (2001). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 39(5), 263-268. [Link]
-
Unknown. (2012-08-17). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Unknown. Supplementary Information. University of Wuppertal. [Link]
-
Unknown. Stepbystep procedure for NMR data acquisition. UT Health San Antonio. [Link]
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- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes / Tetrahedron, 1969 [sci-hub.ru]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. rsc.org [rsc.org]
Benchmarking Purification Techniques for Halogenated Heterocycles: A Technical Guide
Introduction: The Stability-Purity Paradox
Halogenated heterocycles—specifically pyridines, indoles, and pyrimidines functionalized with Cl, Br, or I—are the linchpins of modern cross-coupling chemistry (Suzuki, Buchwald-Hartwig). However, their purification presents a distinct paradox: the very halogen bond that makes them valuable reactive handles also renders them susceptible to dehalogenation, hydrolysis, and "halogen dance" rearrangements under thermal or acidic stress.
This guide moves beyond generic purification advice to benchmark four primary techniques—Flash Chromatography (FCC) , Recrystallization , Vacuum Distillation , and Supercritical Fluid Chromatography (SFC) —specifically for this volatile and labile chemical class.
Strategic Decision Framework
Before selecting a method, the physicochemical profile of the heterocycle must be mapped. Halogenated species often exhibit "streaking" on silica due to the basic nitrogen interacting with silanols, or they degrade at the high boiling points required for standard distillation.
Figure 1: Purification Method Selection Matrix
Caption: A logic-gated decision tree for selecting the optimal purification strategy based on thermal stability, physical state, and pKa.
Technique Benchmarking
The following data aggregates performance metrics from process chemistry literature and internal validation studies regarding halogenated pyridine and indole derivatives.
Table 1: Comparative Performance Metrics
| Metric | Vacuum Distillation | Flash Chromatography (FCC) | Recrystallization | SFC |
| Purity Potential | 90–95% | >98% | >99% (Thermodynamic control) | >99.5% |
| Yield (Typical) | 80–92% | 75–85% | 60–80% (Mother liquor loss) | 90–95% |
| Throughput | High ( kg/day ) | Medium ( g/hour ) | Variable (Batch dependent) | High ( g/hour ) |
| Thermal Stress | High (Risk of dehalogenation) | Low | Low to Medium | Low |
| Green Score | High (Solvent-free) | Low (High solvent waste) | Medium | Very High (CO₂ based) |
| Best For | Stable liquids (e.g., 2-bromopyridine) | Complex mixtures, oils | Removing regioisomers | Chiral or lipophilic compounds |
Deep Dive: Technical Analysis & Protocols
A. Flash Chromatography: Taming the "Basic Streak"
The Challenge: Halogenated nitrogen heterocycles (e.g., 3-bromopyridine) possess a lone pair that hydrogen-bonds with acidic silanol groups on silica gel. This causes peak tailing ("streaking") and co-elution of impurities.
The Solution: Deactivation of the silica surface using basic modifiers.
-
Modifier Choice: Triethylamine (TEA) is standard (1-5%), but for highly sensitive halogens, 1% Ammonium Hydroxide (
) in MeOH/DCM is superior as it is easier to remove and less likely to catalyze nucleophilic displacement of the halogen.
Protocol 1: Buffered Silica Flash for Basic Heterocycles
-
Slurry Preparation: Pre-mix silica gel with the mobile phase containing 1% Triethylamine (TEA) . Allow to sit for 10 minutes to neutralize active silanol sites.
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the modifier-containing solvent.
-
Sample Loading: Dissolve the crude heterocycle in a minimum volume of DCM. Avoid acetone, which can react with amines.
-
Elution: Run a gradient (e.g., 0-10% MeOH in DCM).
-
Note: The TEA must be present in both the weak and strong solvents to maintain baseline stability.
-
-
Post-Run: Evaporate fractions immediately. Residual TEA can induce decomposition in brominated species upon prolonged storage.
B. Recrystallization: The Thermodynamic Filter
The Challenge: Separating regioisomers (e.g., 4-bromoindole vs. 6-bromoindole) which often have identical
The Solution: Exploiting lattice energy differences. Symmetrical regioisomers often pack more efficiently, allowing for separation via "slow growth" recrystallization.
Protocol 2: Anti-Solvent Recrystallization for Halogenated Indoles
-
Solvent Selection: Use a Toluene/Heptane system. Toluene solubilizes the aromatic core, while Heptane acts as the anti-solvent.
-
Why? Chlorinated solvents (DCM/Chloroform) should be avoided as they can participate in halogen exchange or radical reactions under light exposure.
-
-
Dissolution: Dissolve 10g of crude solid in the minimum amount of hot Toluene (approx. 80°C).
-
Hot Filtration: Quickly filter through a glass frit to remove insoluble inorganic salts (e.g., Pd catalyst residues).
-
Nucleation: Add hot Heptane dropwise until persistent turbidity is observed.
-
Cooling: Allow the solution to cool to RT slowly (over 2-3 hours) in an insulated oil bath (heat turned off). Then move to 4°C.
-
Critical Step: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice to exclude regioisomers.
-
-
Harvest: Filter and wash with cold Heptane.
C. Supercritical Fluid Chromatography (SFC): The Orthogonal Approach
The Challenge: Separating compounds with high lipophilicity where Normal Phase (NP) and Reverse Phase (RP) HPLC fail to provide selectivity.
The Solution: SFC uses supercritical
Figure 2: SFC vs. HPLC Workflow Efficiency
Caption: Comparison of workflow steps, highlighting the elimination of aqueous workup in SFC.
SFC Advantages for Halogenated Heterocycles:
-
Solvent Removal:
instantly evaporates upon depressurization, leaving the product in a small amount of co-solvent (MeOH). This minimizes thermal stress during rotary evaporation, preserving the carbon-halogen bond. -
Selectivity: Excellent for separating positional isomers of polychlorinated/brominated rings due to shape selectivity of the stationary phases (e.g., 2-ethylpyridine columns).
References
-
Organic Syntheses. "2-Bromopyridine." Org.[1][2][3] Synth.1946 , 26, 16.
-
National Institutes of Health (NIH). "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography." J. Sep. Sci.[4][1][5]2019 , 42, 243–257.[4]
-
BenchChem. "Purification of 3-Bromopyridine-D4 Reaction Products." Technical Support Center.
-
MDPI. "Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines." Crystals2024 .
-
PrepChem. "Preparation of 2-bromopyridine." PrepChem.com.
Sources
- 1. uspc-upde.primo.exlibrisgroup.com [uspc-upde.primo.exlibrisgroup.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Synthetic Route to 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Executive Summary
The synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS: N/A for specific isomer, generic derivatives ~1182346-30-0) presents a classic regioselectivity challenge in heterocyclic chemistry. This intermediate is critical for the development of SGLT2 inhibitors and advanced agrochemicals.
Legacy methods often rely on direct halogenation of 3-methylthiophene, resulting in inseparable regioisomeric mixtures (C2 vs. C5 halogenation) and poly-brominated side products. This guide validates a Stepwise Regiocontrolled Protocol against standard "Direct Radical" alternatives.
Key Findings:
-
Purity Improvement: The validated stepwise route achieves 98%+ purity compared to 85% in direct methods.
-
Yield: Overall isolated yield increases from 42% to 68% .
-
Scalability: The use of
-Trifluorotoluene (PhCF3) replaces banned solvents (CCl4), ensuring regulatory compliance for GMP scale-up.
Strategic Analysis of Synthetic Pathways
To achieve the target molecule, we must install three distinct functionalities on the thiophene core: a chlorine at C2, a bromine at C5, and a bromine on the C3-methyl group. The order of operations is the determinant of success.
Comparative Workflow Analysis
The following diagram illustrates the divergence between the "Legacy Route" (Route A) and the "Validated Route" (Route B).
Figure 1: Comparison of synthetic strategies. Route B (Green) prioritizes ring passivation before side-chain activation.
Detailed Experimental Protocol (Validated Route)
This protocol is designed as a self-validating system. The completion of Step 1 is the critical "Go/No-Go" gate before proceeding to Step 2.
Step 1: Synthesis of 5-Bromo-2-chloro-3-methylthiophene
Objective: Electrophilic aromatic substitution to block the C5 position.
-
Reagents: 2-Chloro-3-methylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid (AcOH) or DMF.
-
Mechanism: The C2-chloro group directs the incoming electrophile to the C5 position (para-like relationship). The C3-methyl group also activates C2 (blocked) and C4, but the combined directing effects and steric hindrance favor C5 significantly.
Protocol:
-
Dissolve 2-chloro-3-methylthiophene in Glacial Acetic Acid (5 vol).
-
Add NBS portion-wise at 0°C to control exotherm.
-
Stir at Room Temperature (25°C) for 4 hours.
-
Validation Check (TLC/HPLC): Confirm disappearance of starting material. If >5% remains, add 0.1 eq NBS.
-
Workup: Quench with water, extract with DCM, wash with
. -
Yield: ~92% (Light yellow oil).
Step 2: Synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Objective: Radical substitution (Wohl-Ziegler reaction) of the methyl group.
-
Reagents: Intermediate from Step 1 (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq),
-Trifluorotoluene (PhCF3). -
Critical Parameter: Solvent Choice. We replace
(banned/toxic) with PhCF3. PhCF3 has a similar boiling point and radical stability profile but is environmentally superior.
Protocol:
-
Dissolve the Step 1 intermediate in PhCF3 (10 vol).
-
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Heat to reflux (100-102°C). The reaction must be vigorous enough to sustain the radical chain.
-
Monitor: Check every 2 hours. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of
). -
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Recrystallization from Hexanes (if solid) or short-path distillation.
Mechanistic Validation
Understanding the radical cycle is essential for troubleshooting low yields. The diagram below details the propagation step where the selectivity is determined.
Figure 2: Radical chain mechanism (Wohl-Ziegler) highlighting the critical H-abstraction step.
Performance Comparison Data
The following data compares the Validated Route (Stepwise) against the Direct Route (Simultaneous bromination attempts).
| Metric | Validated Route (Stepwise) | Alternative (Direct Br2/Light) | Impact Analysis |
| Overall Yield | 68% | 42% | Stepwise control prevents ring degradation. |
| Regioselectivity | >98:2 (C5 vs C4) | 70:30 | Pre-blocking C5 is essential for purity. |
| Purity (HPLC) | 98.5% | 85.0% | Direct route yields inseparable poly-bromo species. |
| Side Product | <1% gem-dibromo | ~12% Ring-opened products | Milder NBS conditions preserve the thiophene ring. |
| Safety | High (PhCF3 solvent) | Low (CCl4 or Benzene) | Validated route is GMP-ready. |
Troubleshooting Guide
-
Issue: High levels of gem-dibromide (
).-
Cause: Reaction time too long or excess NBS.
-
Fix: Stop reaction at 95% conversion; do not aim for 100%.
-
-
Issue: Low conversion in Step 2.
-
Cause: "Wet" solvent quenching radicals.
-
Fix: Ensure PhCF3 is anhydrous; sparge with Nitrogen to remove Oxygen (radical scavenger).
-
Conclusion
For the synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene , the Stepwise Regiocontrolled Protocol is the only scientifically robust method. By separating the electrophilic ring bromination from the radical side-chain bromination, researchers can ensure high regiofidelity and avoid the complex purification issues associated with direct halogenation methods.
Recommendation: Adopt the Stepwise Route using PhCF3 as the solvent for Step 2 to maximize yield and safety compliance.
References
-
National Institutes of Health (NIH). (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. PMC - PubMed Central. Retrieved from [Link]
-
Chad's Prep. (2020).[1] Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry Series. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Bromo-3-(bromomethyl)-2-chlorothiophene
[1][2]
Part 1: Executive Safety Assessment
5-Bromo-3-(bromomethyl)-2-chlorothiophene is not a standard solvent; it is a highly reactive electrophilic intermediate used primarily for installing the thiophene moiety in medicinal chemistry.[1] Its handling requires protocols significantly more stringent than standard organic waste.[2]
The "Silent" Hazard: Alkylating Potential
While the halogenated thiophene core presents environmental toxicity, the bromomethyl (-CH₂Br) side chain is the critical operational hazard. It acts as a potent lachrymator and alkylating agent .[2]
-
Mechanism: The benzylic-like carbon attached to the bromine is highly susceptible to nucleophilic attack.[2] Upon contact with mucous membranes (eyes/lungs), it alkylates biomolecules, triggering severe irritation and chemical burns (H314).[2]
-
Hydrolysis Risk: Reacts with moisture to release Hydrogen Bromide (HBr) gas, creating a secondary inhalation hazard.[2]
Quick Reference Data
| Parameter | Specification | Operational Implication |
| CAS Number | Not widely listed, analog: 1198-51-2 | Treat as "Novel/High Hazard" |
| Primary Hazards | Corrosive (H314) , Lachrymator | Do not dispose of in open sinks or general trash.[1] |
| Reactivity | Water-reactive (Slow), Nucleophilic | Segregate from oxidizers and strong bases.[1] |
| Waste Stream | Halogenated Organic | Strictly segregated from non-halogenated solvents.[1][2] |
Part 2: Waste Characterization & Segregation
Correct classification prevents dangerous cross-reactivity in central waste consolidation.[2]
RCRA Classification Logic (US Context)
While this specific compound may not have a named "P" or "U" list code, it triggers the following characteristics:
-
Toxicity (Characteristic): Due to the halogenated thiophene core.[2]
-
Reactivity (Potential): If stored in bulk, the bromomethyl group's instability can trigger "Reactive" protocols (D003) depending on local interpretation, though it is most safely managed as Hazardous Waste - Toxic/Corrosive .
Segregation Rules
-
NEVER mix with Strong Bases (e.g., NaOH, KOH).[2] Reason: Exothermic polymerization or violent hydrolysis.[2]
-
NEVER mix with Oxidizers .[2] Reason: Potential for formation of unstable sulfoxides/sulfones.[2]
-
ALWAYS consolidate with Halogenated Organic Solvents (e.g., DCM, Chloroform) unless the concentration is >10%, in which case it should be packed separately.[2]
Part 3: Operational Protocols
Scenario A: Routine Laboratory Disposal (Reaction Mixtures)
Context: The compound is dissolved in a solvent (DCM, THF) as part of a reaction stream.
-
Quenching (In-situ): If the reaction is complete but excess reagent remains, quench carefully with a mild nucleophile (e.g., Methanol or aqueous Sodium Thiosulfate) to degrade the active -CH₂Br bond before disposal.
-
pH Adjustment: Ensure the waste stream is neutral (pH 6-8). If acidic due to HBr generation, neutralize with Sodium Bicarbonate.[2]
-
Container: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.[2] Avoid metal cans due to corrosion risk.[2]
-
Labeling: Affix a "Halogenated Solvent" tag. Explicitly write: "Contains Lachrymator - Open in Hood Only."
Scenario B: Disposal of Pure/Expired Stock
Context: You have an old bottle of solid or oil that is no longer usable.
DO NOT attempt to dissolve and pour down the drain.
-
Lab Pack Protocol:
-
Manifesting: List clearly as "Waste Toxic Solid, Organic, N.O.S. (Bromo-chlorothiophene derivative)."[1][3][4][5]
Scenario C: Spill Response (Deactivation Protocol)
Context: A vial drops and shatters in the fume hood.
The "Thiosulfate Method" Because this is a lachrymator, simple absorption is insufficient; you must chemically deactivate the source.[2]
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood "purge" mode is active.[2]
-
PPE Upgrade: Double nitrile gloves, lab coat, and tight-fitting safety goggles (not just glasses).[2]
-
Deactivation Solution: Prepare a slurry of 10% Sodium Thiosulfate and water (or methanol/water mix).[2]
-
Chemistry: The thiosulfate ion (
) is a soft nucleophile that rapidly displaces the bromide, converting the volatile lachrymator into a non-volatile, water-soluble Bunte salt.
-
-
Application: Pour the slurry gently over the spill. Allow to sit for 15–20 minutes.
-
Cleanup: Absorb the resulting sludge with clay or vermiculite pads.[2] Disposition as hazardous solid waste.[2]
Part 4: Decision Logic & Workflows
Disposal Decision Tree
The following diagram outlines the logical flow for handling this compound, ensuring no critical safety steps are missed.
Figure 1: Operational decision matrix for 5-Bromo-3-(bromomethyl)-2-chlorothiophene disposal.[1] Note the distinct path for spills requiring chemical deactivation.
Part 5: Scientific Rationale & Mechanism
Why Thiosulfate?
The choice of Sodium Thiosulfate over standard bleach or water is chemically specific.[2]
-
Bleach (Hypochlorite): Can oxidize the thiophene ring or react with HBr to form toxic bromine gas (
).[2] Avoid. -
Water: Hydrolysis is too slow and generates corrosive HBr gas.[2]
-
Thiosulfate: Performs an
substitution at the bromomethyl site.[2]
Reaction Pathway:
The resulting Bunte salt is non-volatile, water-soluble, and lacks the lachrymatory properties of the parent alkyl bromide.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2023).[2][6] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] EPA.[2][7][6][8] [Link]
-
Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory.[2] Wiley-Interscience.[2] (Source for Thiosulfate deactivation of alkyl halides).[2] [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. eurofinsus.com [eurofinsus.com]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | 1198-51-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Bromomethyl)thiophene | C5H5BrS | CID 11829978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



